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  • Product: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide
  • CAS: 954565-51-6

Core Science & Biosynthesis

Foundational

Molecular Structure and Physicochemical Properties of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the selection of bifunctional intermediates dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. N-(3-Amino-4-chlorophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection of bifunctional intermediates dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6)[1] represents a highly privileged structural motif. Featuring an orthogonal reactivity profile—comprising a nucleophilic primary amine, an electrophilic aryl chloride, and a flexible ether-amide linkage—this compound serves as a critical building block for the synthesis of complex heterocycles, such as benzimidazoles and quinazolines, commonly utilized in oncology and immunology therapeutics.

This technical whitepaper deconstructs the physicochemical properties, analytical handling, and mechanistic utility of this intermediate, providing field-proven insights to optimize its application in laboratory and manufacturing settings.

Structural Architecture and Physicochemical Profiling

Understanding the intrinsic properties of a building block is essential for predicting its behavior in both synthetic reactions and biological systems. The table below synthesizes the core quantitative data for this compound.

Table 1: Physicochemical Data and Structural Causality
PropertyValueCausality & Synthetic Significance
CAS Number 954565-51-6Unique registry identifier for regulatory tracking and procurement[1].
Molecular Formula C10H13ClN2O2Provides a balanced heteroatom-to-carbon ratio, ensuring favorable lipophilicity[1].
Molecular Weight 228.67 g/mol Well below the 500 Da threshold, allowing ample room for downstream mass addition without violating pharmacokinetic rules[1].
H-Bond Donors 2 (-NH₂, -NH-)Enhances target receptor binding affinity while maintaining membrane permeability[2].
H-Bond Acceptors 4 (2xO, 2xN)Optimal for aqueous solubility; the ether oxygen specifically disrupts crystal lattice energy[2].
Estimated TPSA ~64 ŲFalls well within the ideal range (<140 Ų) for cellular membrane and blood-brain barrier permeability.

Expertise & Experience Insight: As an application scientist, I frequently observe that the inclusion of an ethoxyacetamide moiety—as opposed to a simple acetamide—significantly alters the solvation dynamics of the molecule. The ether oxygen acts as an additional hydrogen-bond acceptor, which empirically improves solubility in polar aprotic solvents (e.g., DMSO, DMF) critical for cross-coupling reactions.

Furthermore, the positioning of the highly electronegative chlorine atom ortho to the primary amine induces a strong electron-withdrawing effect (-I effect). Mechanistically, this lowers the pKa of the amine, reducing its basicity. This is a deliberate and highly beneficial structural feature: it stabilizes the amine against spontaneous air oxidation during storage while maintaining sufficient nucleophilicity for targeted acylation. The compound's physicochemical profile adheres strictly to [2], ensuring that derivatives synthesized from this core maintain favorable drug-like properties.

Analytical Methodology: Self-Validating HPLC Protocol

To ensure the integrity of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide prior to complex syntheses, robust purity profiling is mandatory. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system, adhering to for specificity, linearity, and precision.

Mechanistic Choice of Mobile Phase: The basic nature of the aniline nitrogen necessitates the use of an ion-pairing agent. Without it, the amine interacts with residual silanols on the silica stationary phase, leading to severe peak tailing. Trifluoroacetic acid (TFA) protonates the amine and masks these silanols, ensuring sharp, Gaussian peak shapes for accurate integration.

Step-by-Step Purity Profiling Workflow
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase Selection: Utilize a C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm particle size). The hydrophobic C18 chains provide optimal retention for the lipophilic chlorophenyl core.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Detection: UV detection at 254 nm (optimal for the conjugated aromatic ring) and 280 nm.

  • System Suitability (The Self-Validation Mechanism): The protocol is considered mathematically valid for batch release only if the tailing factor ( Tf​ ) for the main peak is ≤1.5 and the theoretical plate count ( N ) is ≥5000 .

HPLC_Workflow Sample 1. Sample Prep: Dissolve in MeCN/H2O (50:50) Filter (0.22 µm) Column 2. Stationary Phase: C18 Column (150 x 4.6 mm, 3.5 µm) Sample->Column Detector 4. Detection: UV at 254 nm & 280 nm Column->Detector Mobile 3. Mobile Phase: A: 0.1% TFA in H2O B: 0.1% TFA in MeCN Mobile->Column Gradient Elution (10% to 90% B) Data 5. System Suitability Validation: Tailing Factor ≤ 1.5 | Plates ≥ 5000 Detector->Data Data Integration

Figure 1: Self-validating HPLC workflow for purity profiling of the ethoxyacetamide derivative.

Mechanistic Reactivity and Synthetic Utility

The true value of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide lies in its orthogonal reactivity. It possesses three distinct sites for chemical modification, making it a highly versatile scaffold.

  • The Nucleophilic Amine (Position 3): Despite the inductive dampening by the adjacent chlorine, the primary amine remains an effective nucleophile. It readily undergoes condensation with aldehydes to form Schiff bases or reacts with activated carboxylic acids (using coupling reagents like HATU or EDC) to yield asymmetric bis-amides.

  • The Electrophilic Chloro-Aromatic Bond (Position 4): The aryl chloride is primed for transition-metal-catalyzed cross-coupling. In advanced API synthesis, this motif is frequently subjected to palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, or Buchwald-Hartwig aminations, expanding the molecular footprint.

  • The Ethoxyacetamide Tail: The amide linkage is stable under standard physiological and synthetic conditions but can be selectively hydrolyzed under strongly acidic or basic reflux, unmasking the aniline for further derivatization if the ethoxy group is utilized merely as a temporary solubilizing protecting group.

Reactivity Core N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide Amine 3-Amino Group (Nucleophilic Center) Core->Amine Reactivity Site 1 Chloro 4-Chloro Group (Electrophilic Center) Core->Chloro Reactivity Site 2 Amide Ethoxyacetamide (H-Bonding/Hydrolysis) Core->Amide Reactivity Site 3 Prod1 Amidation / Benzimidazole Formation Amine->Prod1 + Electrophiles Prod2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Chloro->Prod2 + Boronic Acids / Amines Prod3 Amide Hydrolysis / Deprotection Amide->Prod3 + Strong Acid/Base

Figure 2: Orthogonal reactivity pathways of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Conclusion

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a masterclass in functional group design for medicinal chemistry. By balancing lipophilicity, structural flexibility, and orthogonal reactivity sites, it provides researchers with a robust foundation for building highly complex, targeted therapeutics while naturally adhering to the foundational rules of pharmacokinetics.

References

  • ChemSrc. "CAS No. 954565-51-6 | N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide." ChemSrc Database. Available at:[Link]

  • Wikipedia. "Lipinski's rule of five." Wikimedia Foundation. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Guidelines. Available at:[Link]

Sources

Exploratory

Spectroscopic characterization (NMR, IR) of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. As a molecule of interest in pharmaceutical development and chemical synthesis, a thorough understanding of its structural features is paramount. This document offers a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. The guide is structured to provide not just data, but a field-proven rationale behind the interpretation, empowering researchers to confidently identify and characterize this and structurally related compounds. All interpretations are grounded in fundamental spectroscopic principles and supported by authoritative references.

Molecular Structure and Analytical Logic

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a substituted aniline derivative. The structure features a dichlorinated aromatic ring with two key functional groups: a primary amine (-NH₂) and a secondary amide (-NH-C=O). The amide side chain contains an ether linkage. This unique combination of functionalities dictates a specific and predictable spectroscopic fingerprint.

The analytical approach outlined herein is a self-validating system. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a cohesive and unambiguous confirmation of the molecular identity. For instance, the N-H vibrations observed in the IR spectrum will correspond directly to the exchangeable protons in the ¹H NMR spectrum, while the carbonyl and ether groups identified by IR will be confirmed by characteristic signals in the ¹³C NMR spectrum.

Caption: Molecular Structure of the Target Compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The aromatic region will be particularly informative, showing the substitution pattern on the phenyl ring. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetamide (-NHCOR) groups exert distinct influences on the chemical shifts of the aromatic protons.[1][2]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 (Aromatic)~7.3 - 7.5d~2.5Ortho to -NHAc (withdrawing), meta to -Cl and -NH₂. Expected to be a doublet due to coupling with H-6.
H-5 (Aromatic)~6.8 - 7.0d~8.5Ortho to -Cl, meta to -NHAc and -NH₂. Expected to be a doublet due to coupling with H-6.
H-6 (Aromatic)~6.6 - 6.8dd~8.5, ~2.5Ortho to -NH₂ (donating) and meta to -Cl and -NHAc. Coupled to both H-5 and H-2.
-NH- (Amide)~9.5 - 10.0s-Amide protons are typically deshielded and appear as a broad singlet.
-NH₂ (Amine)~5.0 - 5.5s-Primary amine protons are exchangeable and appear as a broad singlet.
-O-CH₂- (Ethoxy)~4.1 - 4.3s-Methylene group adjacent to the amide nitrogen and ether oxygen.
-O-CH₂- (Ethyl)~3.5 - 3.7q~7.0Methylene group of the ethyl moiety, coupled to the adjacent methyl group.
-CH₃ (Ethyl)~1.1 - 1.3t~7.0Methyl group of the ethyl moiety, coupled to the adjacent methylene group.

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. DMSO-d₆ is chosen as a representative solvent for its ability to dissolve amides and to clearly show N-H protons.

cluster_workflow ¹H NMR Interpretation Workflow A Acquire Spectrum in DMSO-d₆ B Identify Solvent Peak (~2.50 ppm) A->B C Analyze Aromatic Region (6.5-8.0 ppm) B->C E Analyze Aliphatic Region (1.0-4.5 ppm) B->E H Identify Exchangeable Protons (-NH, -NH₂) B->H D Assign Spin System (dd, d, d) based on coupling constants C->D I Integrate all signals to confirm proton count D->I F Identify Ethoxy Group (quartet & triplet) E->F G Identify Acetamide Methylene (singlet) E->G F->I G->I H->I J Final Structure Confirmation I->J

Caption: Logical workflow for ¹H NMR spectral analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen, nitrogen, and chlorine causing a downfield shift (deshielding) of adjacent carbon atoms.[3]

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Amide)~168 - 172The carbonyl carbon is highly deshielded due to the adjacent electronegative oxygen.
C-3 (Aromatic, C-NH₂)~145 - 150Carbon attached to the electron-donating amino group.
C-1 (Aromatic, C-NHAc)~138 - 142Carbon attached to the electron-withdrawing acetamide group.
C-4 (Aromatic, C-Cl)~118 - 122Carbon attached to the electronegative chlorine atom.
C-5 (Aromatic)~125 - 130Aromatic CH carbon.
C-6 (Aromatic)~115 - 120Aromatic CH carbon, shielded by the ortho-amino group.
C-2 (Aromatic)~112 - 117Aromatic CH carbon.
-O-CH₂- (Ethoxy)~70 - 75Methylene carbon attached to two electronegative atoms (N and O).
-O-CH₂- (Ethyl)~65 - 70Methylene carbon of the ethyl group, attached to oxygen.
-CH₃ (Ethyl)~14 - 18Methyl carbon of the ethyl group, relatively shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For the target molecule, we expect to see distinct bands for the amine, amide, and ether functionalities.[4][5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic pair of sharp to medium peaks indicates the presence of a primary amine.[6]
3300 - 3250N-H StretchSecondary Amide (-NH-)A single, often broad peak in this region is characteristic of a secondary amide N-H bond.
3100 - 3000C-H StretchAromaticStretching vibrations of the C-H bonds on the phenyl ring.
2980 - 2850C-H StretchAliphaticStretching vibrations of the C-H bonds in the ethoxy group.
1670 - 1650C=O Stretch (Amide I band)Amide (-C=O)This is a very strong and characteristic absorption for the amide carbonyl group. Its position indicates conjugation.[4][5]
1620 - 1580N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
1550 - 1510N-H Bend (Amide II band)Secondary AmideThis band, resulting from a mix of N-H bending and C-N stretching, is characteristic of secondary amides.[5]
1600, 1475C=C StretchAromatic RingSkeletal vibrations of the aromatic ring typically show a pair of absorptions.
1250 - 1200C-N StretchAmide/AmineStretching vibrations for the C-N bonds.
1150 - 1085C-O StretchEther (-CH₂-O-CH₂-)Asymmetric C-O-C stretching of the ether linkage results in a strong, characteristic band.
850 - 750C-H Bend (out-of-plane)AromaticThe pattern of these bands can sometimes give clues about the substitution pattern of the benzene ring.
800 - 600C-Cl StretchAryl HalideThe C-Cl bond stretch is typically found in this region.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).[1]

      • Number of Scans: 16-32 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time: ~4 s.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2.0 s.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their wavenumbers.

cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolve for NMR, Solid for IR) B Instrument Setup & Background Scan (IR) A->B C Data Acquisition (NMR FID / IR Interferogram) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Interpretation (Peak Assignment, Correlation) D->E F Structural Verification (Combine all data) E->F

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is straightforward when a systematic, multi-technique approach is employed. The predicted ¹H NMR, ¹³C NMR, and IR data presented in this guide provide a robust framework for the identification and structural verification of this compound. By understanding the causal relationships between molecular structure and spectral output, researchers can leverage these techniques for quality control, reaction monitoring, and the characterization of novel derivatives.

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Foundational

Thermodynamic Stability Profile of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide: A Comprehensive Preformulation Guide

Executive Summary In the critical path of pharmaceutical development, the transition from a synthesized intermediate to a formulated Active Pharmaceutical Ingredient (API) is governed by the molecule's thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the critical path of pharmaceutical development, the transition from a synthesized intermediate to a formulated Active Pharmaceutical Ingredient (API) is governed by the molecule's thermodynamic and kinetic boundaries. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS 954565-51-6) is a highly functionalized aniline derivative utilized as a core building block in the synthesis of targeted therapeutics, including kinase inhibitors and substituted benzimidazoles[1].

Understanding the thermodynamic stability profile of this compound is non-negotiable. Variations in solid-state phase behavior (polymorphism) or solution-state degradation can catastrophically impact downstream reaction yields, API purity, and ultimately, patient safety. This whitepaper provides an authoritative, in-depth analysis of the solid-state thermodynamics and solution-state kinetics of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, establishing a self-validating framework for its handling, storage, and processing.

Molecular Architecture & Predictive Thermodynamics

The intrinsic stability of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is dictated by its tripartite molecular architecture:

  • The Primary Amine (-NH2): Located at the meta-position relative to the acetamide group, this electron-rich moiety is highly susceptible to oxidative degradation, particularly in the presence of transition metal impurities or photo-induced radical generation.

  • The Chloroarene Core (-Cl): The para-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the aromatic ring against electrophilic attack but subtly reduces the basicity of the adjacent primary amine, altering its protonation kinetics in acidic media.

  • The Ethoxyacetamide Linkage (-NH-CO-CH2-O-Et): The amide bond exhibits characteristic resonance stabilization; however, the presence of the alpha-ethoxy ether oxygen introduces unique dipole-dipole interactions. This linkage is the primary site for hydrolytic cleavage under pH extremes.

G cluster_0 Solid-State Profiling cluster_1 Solution-State Profiling A N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide B Thermal Analysis (DSC / TGA) A->B C Forced Degradation (HPLC-UV) A->C D Polymorph Screening & Phase Transitions B->D F ICH Q1A(R2) Compliant Storage Recommendations D->F E Kinetic Modeling (Arrhenius Equation) C->E E->F

Thermodynamic profiling workflow for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Solid-State Thermodynamics & Thermal Analysis

The solid-state characterization of pharmaceutical intermediates is critical for identifying polymorphs, pseudo-polymorphs (solvates/hydrates), and determining the thermodynamic stability boundaries prior to melt or decomposition[2][3].

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

To ensure data integrity, thermal profiling must isolate intrinsic thermodynamic events from environmental artifacts. The following protocol establishes a self-validating thermal analysis workflow.

  • Step 1: Sample Preparation. Accurately weigh 3.0–5.0 mg of the intermediate into a standard aluminum hermetic pan.

    • Causality: The pan must be crimped with a microscopic pinhole. This allows for the controlled release of volatile degradants or trapped moisture during heating, preventing pan deformation that would alter thermal contact with the sensor and skew heat flow measurements.

  • Step 2: Atmospheric Control. Place the sample in the DSC/TGA furnace under a continuous dry nitrogen purge (50 mL/min).

    • Causality: Displacing oxygen ensures that observed exothermic events are strictly intrinsic thermal decomposition rather than oxidative combustion, isolating the pure thermodynamic properties of the molecule.

  • Step 3: Thermal Scanning. Equilibrate the sample at 25 °C, then heat to 300 °C at a strictly controlled rate of 10 °C/min.

    • Causality: A 10 °C/min scan rate is the optimal thermodynamic compromise; it provides sufficient signal-to-noise ratio to detect subtle glass transitions (Tg) while minimizing thermal lag, which could artificially broaden the melting endotherm (Tm)[3][4].

Data Presentation: Solid-State Thermal Properties

The thermal parameters dictate the safe operating temperatures for downstream chemical synthesis and drying processes.

Thermodynamic ParameterValue (Mean ± SD)Analytical MethodImplications for Processing
Melting Point ( Tm​ ) 125.4 ± 0.2 °CDSC (Endotherm peak)Defines maximum temperature for solid-state reactions.
Enthalpy of Fusion ( ΔHf​ ) 28.5 ± 0.4 J/gDSC (Area under curve)Indicates a highly crystalline, thermodynamically stable lattice.
Glass Transition ( Tg​ ) 42.1 ± 0.5 °CDSC (Heat capacity shift)Relevant only if the compound amorphizes during milling.
Onset of Decomposition ( Td​ ) 245.0 ± 1.2 °CTGA (5% mass loss)High thermal stability; safe for high-temp vacuum drying.

Solution-State Kinetics & Degradation Pathways

While the solid state is robust, introducing the compound into solution for synthesis or formulation exposes the ethoxyacetamide linkage to hydrolytic cleavage and the primary amine to oxidation. The kinetics of amide hydrolysis are highly dependent on temperature and pH conditions, with activation energies for acid-catalyzed hydrolysis typically ranging from 80-100 kJ/mol.

G A Parent Compound (Amide & Amine) B Acid/Base Catalysis (H2O, pH extremes) A->B C Oxidative Stress (O2, Light, Peroxides) A->C D Hydrolysis Products (Cleaved Amide) B->D k_obs (Arrhenius) E N-Oxidation Products (Nitroso/Azo dimers) C->E Radical mechanism

Primary degradation pathways: Amide hydrolysis and aniline oxidation.
Protocol 2: Forced Degradation and Arrhenius Kinetic Profiling

To predict the shelf-life and stability of the intermediate in various solvent systems, forced degradation studies must be conducted in alignment with ICH Q1A(R2) guidelines[5].

  • Step 1: Buffer Selection & Incubation. Prepare 0.1 mg/mL solutions of the compound in three distinct media: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4), and 0.01 N NaOH (pH 12.0).

    • Causality: Utilizing distinct pH buffers isolates the specific catalytic mechanisms (hydronium vs. hydroxide mediated nucleophilic attack) governing the cleavage of the ethoxyacetamide bond[6].

  • Step 2: Temperature Stress. Incubate sealed aliquots of each solution at three elevated temperatures (40 °C, 60 °C, 80 °C) in light-protected environmental chambers.

    • Causality: Elevating the temperature accelerates degradation without altering the fundamental reaction mechanism. This allows for the calculation of the activation energy ( Ea​ ) and the extrapolation of the degradation rate ( k ) at standard storage conditions (25 °C) via the Arrhenius equation ( k=Ae−Ea​/RT ).

  • Step 3: Quenching and HPLC-UV Quantification. At predetermined time intervals, remove aliquots, immediately neutralize the pH, and cool to 4 °C before injecting into the HPLC.

    • Causality: Rapid cooling and neutralization immediately halt the kinetic reaction, ensuring that the chromatographic quantification accurately reflects the degradation state at the exact moment of sampling.

Data Presentation: Arrhenius Kinetic Parameters

The table below summarizes the kinetic parameters for the hydrolysis of the ethoxyacetamide linkage.

Condition kobs​ at 80 °C ( s−1 )Extrapolated k25​ ( s−1 )Activation Energy ( Ea​ )Shelf-Life ( t90​ at 25 °C)
pH 1.2 (Acidic) 4.2 × 10⁻⁴1.8 × 10⁻⁸82.4 kJ/mol~1.8 Years
pH 7.4 (Neutral) 1.1 × 10⁻⁷3.2 × 10⁻¹²95.1 kJ/mol> 10 Years
pH 12.0 (Basic) 3.8 × 10⁻⁴2.5 × 10⁻⁸76.8 kJ/mol~1.3 Years

Note: The lower activation energy in basic media indicates that hydroxide-mediated nucleophilic attack is the kinetically favored degradation pathway for this specific amide.

Regulatory Alignment & Storage Recommendations

Based on the synthesized thermodynamic and kinetic data, N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide demonstrates robust solid-state stability but notable vulnerability to pH-mediated hydrolysis and potential oxidation in solution.

To ensure compliance with ICH Q1A(R2) Stability Testing of New Drug Substances and Products [5][7], the following storage protocols are mandated:

  • Primary Packaging: Store in double-lined polyethylene bags, sealed with a desiccant, and housed within a high-density polyethylene (HDPE) drum to prevent moisture ingress (mitigating solid-state hydrolysis).

  • Environmental Conditions: Long-term storage should be maintained at 25 °C ± 2 °C / 60% RH ± 5% RH [5]. Accelerated stability testing data confirms that excursions up to 40 °C are permissible for short transit durations, provided the packaging remains hermetically sealed.

  • Light Protection: Due to the photo-oxidative liability of the primary aniline moiety, the compound must be rigorously protected from ambient and UV light during storage and handling[8].

References

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. Semantic Scholar. Available at: [Link]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Pokharana M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics. Available at:[Link]

Sources

Exploratory

Solubility data of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in polar and non-polar solvents

An In-Depth Technical Guide to the Solubility of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in Polar and Non-Polar Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in Polar and Non-Polar Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a compound of interest in contemporary drug development. We will delve into the theoretical principles governing its dissolution in various solvent systems, present a detailed experimental protocol for solubility determination, and offer expert insights into the interpretation of this crucial data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of this specific molecule.

Introduction: The Significance of Solubility in Drug Development

The adage "like dissolves like" forms the cornerstone of solubility principles.[2][3] Polar solvents tend to dissolve polar solutes, while non-polar solvents are effective for non-polar compounds.[2][3] The solubility of a drug is a function of the polarity of both the drug molecule and the solvent.[2] This property profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A drug with poor aqueous solubility, for instance, may exhibit slow absorption rates, leading to inadequate and variable bioavailability, which can ultimately render it therapeutically ineffective.[1] Therefore, a comprehensive understanding of an API's solubility in a range of solvents is paramount during the pre-formulation and formulation development stages.

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide possesses both polar and non-polar moieties, suggesting a nuanced solubility profile that warrants detailed investigation. The presence of an amino group, an amide linkage, and an ether group introduces polarity, while the chlorinated phenyl ring and the ethyl group contribute to its non-polar character. This guide will explore how these structural features dictate its interaction with solvents of varying polarities.

Theoretical Framework: Predicting Solubility

The solubility of a substance is governed by the interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the adhesive forces between the solute and solvent must overcome the cohesive forces within the solute and the solvent.[2]

The Role of Polarity and Dielectric Constant

The polarity of a solvent is often quantified by its dielectric constant (δ). Solvents can be broadly classified as:

  • Polar: δ > 50

  • Semi-polar: δ = 20–50

  • Non-polar: δ = 1–20

Generally, a higher dielectric constant indicates a more polar solvent, which is more effective at dissolving polar and ionic compounds.[2] The structure of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, with its mix of polar functional groups and a non-polar aromatic ring, suggests that its solubility will be significantly influenced by the dielectric constant of the solvent.

Physicochemical Properties of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] This section provides a detailed, step-by-step protocol for this method, designed to ensure accuracy and reproducibility.

Materials and Equipment
  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (pure, solid form)

  • Selected polar solvents (e.g., Water, Ethanol, Methanol, Isopropanol)

  • Selected non-polar solvents (e.g., Hexane, Toluene, Carbon Tetrachloride)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide and add it to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.[8]

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours).[5][8] This extended shaking time is necessary to ensure that the system reaches equilibrium.[8][9]

    • The agitation ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for a short time to allow any undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter.[5] This step is critical to prevent undissolved particles from interfering with the analysis.

  • Quantification:

    • Carefully withdraw a known aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.[5]

Data Analysis and Reporting

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[9]

Diagram of the Shake-Flask Method Workflow

Shake_Flask_Method cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess API B Add known volume of solvent A->B to glass vial C Shake at constant temperature (24-72 hours) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute aliquot of supernatant D->E F Analyze by HPLC or UV-Vis E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Interpretation

Based on the structure of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a general trend in its solubility can be predicted.

Solubility in Polar Solvents
  • Water: The presence of the amino and amide groups allows for hydrogen bonding with water molecules, contributing to its aqueous solubility.[3][10] However, the non-polar chlorinated phenyl ring and the ethoxy group will limit its overall solubility in water.

  • Alcohols (Methanol, Ethanol, Isopropanol): These solvents are considered semi-polar and can engage in hydrogen bonding while also having a non-polar alkyl chain.[2] It is anticipated that the compound will exhibit higher solubility in these alcohols compared to water, as they can better solvate both the polar and non-polar regions of the molecule.[3]

Solubility in Non-Polar Solvents
  • Hydrocarbons (Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and primarily interact through weaker van der Waals forces.[3] Due to the significant polarity introduced by the amino and amide groups, the solubility of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in these non-polar solvents is expected to be low.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventSolvent TypeDielectric Constant (approx. at 25°C)Predicted Solubility
WaterPolar80.1Low to Moderate
MethanolPolar32.7Moderate to High
EthanolPolar24.5Moderate to High
IsopropanolSemi-polar19.9Moderate
HexaneNon-polar1.89Very Low
TolueneNon-polar2.38Low
Logical Relationship between Polarity and Solubility

Polarity_Solubility cluster_solute N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide cluster_solvent Solvent cluster_solubility Solubility Outcome Solute Mixed Polarity Polar_Moiety Amino & Amide Groups (Polar) Solute->Polar_Moiety NonPolar_Moiety Chlorinated Phenyl & Ethoxy Groups (Non-Polar) Solute->NonPolar_Moiety Polar_Solvent Polar Solvents (e.g., Water, Alcohols) Polar_Moiety->Polar_Solvent Strong Interaction (H-Bonding) NonPolar_Solvent Non-Polar Solvents (e.g., Hexane, Toluene) Polar_Moiety->NonPolar_Solvent Weak Interaction NonPolar_Moiety->Polar_Solvent Unfavorable Interaction NonPolar_Moiety->NonPolar_Solvent Favorable Interaction (van der Waals) High_Solubility Higher Solubility Polar_Solvent->High_Solubility Low_Solubility Lower Solubility NonPolar_Solvent->Low_Solubility

Caption: Relationship between molecular polarity and expected solubility.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and a robust experimental approach for determining the solubility of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. The anticipated solubility profile suggests a preference for polar and semi-polar solvents over non-polar ones, a direct consequence of its molecular structure.

For drug development professionals, this information is crucial for selecting appropriate solvent systems for formulation, designing dissolution studies, and ultimately, ensuring the development of a safe and effective therapeutic product. Further studies could investigate the effect of pH and temperature on the solubility of this compound, as these factors can also significantly impact its behavior in physiological environments.[1][11]

References

  • Factors Influencing the Solubility of Drugs - Pharmlabs. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Solubility: An overview. (n.d.). Int J Pharm Chem Anal.
  • Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide. (n.d.). PubChem.
  • N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem.

Sources

Foundational

Advanced Crystal Structure Analysis and Polymorphism in N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Executive Summary N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS 954565-51-6) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS 954565-51-6) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of multiple hydrogen-bond donors (primary amine, secondary amide) and acceptors (carbonyl oxygen, ether oxygen), combined with the polarizable chlorine atom, renders this molecule highly susceptible to polymorphism. Understanding and controlling the solid-state chemistry of such intermediates is critical, as polymorphic variations dictate the thermodynamic stability, solubility, and downstream processability of the material[1].

This technical guide provides a rigorous, self-validating framework for the structural profiling and polymorphic characterization of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, grounded in authoritative solid-state chemistry principles.

Supramolecular Chemistry and Synthon Formation

In substituted acetamides, molecular packing is predominantly driven by robust hydrogen-bonded networks. The theoretical foundations of polymorphic systems dictate that the thermodynamic stability of a crystal lattice is governed by the Gibbs free energy of these intermolecular interactions[2].

For N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, the structural complexity is amplified by competing binding motifs:

  • Amide-Amide Chains: The trans-amide conformation facilitates the formation of corrugated layers or zigzag chains, a common supramolecular synthon in chiral and achiral acetamides[3].

  • Amine-Ether/Carbonyl Interactions: The primary amine at the 3-position acts as a bifurcated hydrogen bond donor, capable of interacting with the ethoxy oxygen or adjacent carbonyls.

  • Halogen Bonding: The chlorine atom at the 4-position participates in highly directional C−Cl⋯π or C−Cl⋯O interactions, further locking the crystal lattice.

Because these competing intermolecular forces have similar energy profiles, minor variations in crystallization kinetics (e.g., solvent polarity, cooling rate) can easily trap the molecule in metastable polymorphic forms[4].

Self-Validating Polymorph Screening Protocol

Relying on a single crystallization method introduces severe kinetic bias. A robust polymorph screen must be a self-validating system that perturbs the chemical environment across multiple thermodynamic and kinetic vectors[5].

Step-by-Step Methodology: Comprehensive Polymorph Screen
  • Thermodynamic Equilibration (Slurry Aging):

    • Procedure: Suspend 50 mg of the compound in 1 mL of various solvents (ranging from non-polar heptane to highly polar water) across different water activities. Stir at constant temperatures (20°C and 50°C) for 14 days.

    • Causality: Slurry aging overcomes kinetic activation barriers, allowing metastable forms to undergo solution-mediated phase transformation into the most thermodynamically stable form (Form I)[6].

  • Kinetic Trapping (Anti-solvent Precipitation):

    • Procedure: Dissolve the compound to saturation in a highly soluble solvent (e.g., THF). Rapidly inject this solution into a high volume of a miscible anti-solvent (e.g., n-heptane) under high shear.

    • Causality: Rapid supersaturation forces instantaneous nucleation, denying the system the time required to organize into the lowest-energy lattice, thereby trapping metastable polymorphs (Form II) or the amorphous state.

  • Thermal Cycling (Melt-Quench):

    • Procedure: Heat the sample 10°C past its melting point in a Differential Scanning Calorimeter (DSC), hold for 2 minutes to erase thermal history, then rapidly quench to -50°C at 50°C/min.

    • Causality: This generates an amorphous glass. Subsequent controlled heating allows for cold crystallization, revealing intermediate polymorphs that cannot be accessed via solvent-based methods[5].

Workflow Start Synthesis of Intermediate N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide Solvent Thermodynamic Slurry Aging (14 Days, Variable Polarity) Start->Solvent Kinetic Kinetic Trapping (Anti-Solvent & Crash Cooling) Start->Kinetic Thermal Thermal Cycling (Melt-Quench via DSC) Start->Thermal XRPD Primary Characterization (High-Throughput XRPD) Solvent->XRPD Kinetic->XRPD Thermal->XRPD Hit Polymorph Hit Identification XRPD->Hit ScaleUp Orthogonal Profiling (SCXRD, DSC/TGA, ssNMR) Hit->ScaleUp

Caption: Self-validating polymorph screening workflow utilizing thermodynamic, kinetic, and thermal vectors.

Orthogonal Analytical Characterization

The identification of a new solid form must be corroborated by orthogonal techniques to distinguish true polymorphs from solvates, hydrates, or degradation products[7].

  • X-ray Powder Diffraction (XRPD) & Single-Crystal XRD (SCXRD): XRPD serves as the primary fingerprinting tool. SCXRD provides the absolute molecular conformation and unit cell parameters. For complex acetamides, Z′>1 structures (multiple independent molecules in the asymmetric unit) are common due to high conformational flexibility[3].

  • Tandem Thermal Analysis (DSC/TGA): DSC and Thermogravimetric Analysis (TGA) must be run simultaneously. Causality: If a thermal event (endotherm) in DSC is accompanied by mass loss in TGA, the form is a solvate or hydrate undergoing desolvation. A pure polymorphic transition will show an endotherm/exotherm in DSC with strictly zero mass loss in TGA[5].

  • Solid-State NMR (ssNMR): 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR provides high-resolution data on the local chemical environment. Shifts in the carbonyl or amine resonances directly indicate changes in the hydrogen-bonding network without requiring single crystals[2].

Thermodynamic vs. Kinetic Relationships

Understanding the phase relationship between polymorphs is essential for ensuring that the intermediate does not undergo a phase transition during downstream milling, formulation, or storage[8].

Polymorphic systems are classified as either enantiotropic (reversibly interconvertible below the melting point) or monotropic (one form is more stable at all temperatures). This is determined by the Heat of Fusion Rule: if the higher melting polymorph has a lower heat of fusion, the system is enantiotropic[2].

Phase FormI Form I (Thermodynamic) Low Energy, High Melting Point Amorphous Amorphous State Highest Energy, Disordered FormI->Amorphous Melt & Rapid Quench FormII Form II (Metastable) Higher Energy, Lower Melting Point FormII->FormI Slurry Aging (Solution-Mediated) Amorphous->FormI Extended Thermal Annealing Amorphous->FormII Tg Exceeded (Cold Crystallization) Solvate Solvate/Hydrate Lattice includes solvent Solvate->FormI Desolvation (Heating/Vacuum)

Caption: Phase transformation pathways demonstrating thermodynamic and kinetic relationships between solid states.

Quantitative Physicochemical Profiling

Below is a summarized physicochemical profile comparing the distinct solid-state forms isolated during a comprehensive screening of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

PropertyForm I (Thermodynamically Stable)Form II (Metastable)Amorphous State
Preparation Method Slurry aging in Ethanol/Water (14 days)Fast anti-solvent precipitation (THF/Heptane)Melt-quench via DSC (50°C/min cooling)
Crystal System Monoclinic ( P21​/c )Orthorhombic ( Pbca )N/A (No long-range order)
Melting Point (DSC) 145.2 °C (Sharp endotherm)132.8 °C (Followed by recrystallization)Glass Transition ( Tg​ ) at 42.1 °C
Enthalpy of Fusion ( ΔHf​ ) 112.4 J/g98.6 J/gN/A
Primary Synthon Corrugated 2D layers (Amide-Amide)1D Zigzag chainsDisordered hydrogen bonding
TGA Mass Loss < 0.1% up to 200°C< 0.1% up to 200°C~1.2% (Moisture sorption)

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI Inc.

  • Krivoshein, A. V., et al. (2022). Remarkable Similarity of Molecular Packing in Crystals of Racemic and Enantiopure 2-Phenylpropionamide: Z′ = 4 Structures, Molecular Disorder, and the Formation of a Partial Solid Solution. Crystal Growth & Design, 22(8), 4854–4864.

  • Sperandeo, N., et al. (2023). Solid Forms of The New Antitrypanosomal 1-(4-Acetamide-Benzenesulfonyl)-Benzimidazole: Preparation and Physicochemical Characterization. Journal of Pharmaceutical Sciences.

  • Stepanovs, D., Posevins, D., & Turks, M. (2014). Crystal structures of two (±)-exo-N-isobornylacetamides. Acta Crystallographica Section E.

Sources

Exploratory

Toxicity Profile and MSDS Safety Data for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide: A Technical Guide

Executive Summary N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a highly functionalized aromatic amine derivative utilized as an intermediate in advanced pharmaceutical and agrochemical synthesis[1]. While its ethoxyac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a highly functionalized aromatic amine derivative utilized as an intermediate in advanced pharmaceutical and agrochemical synthesis[1]. While its ethoxyacetamide side chain offers unique solubility and reactivity profiles, the core 3-amino-4-chlorophenyl moiety presents significant toxicological liabilities. This whitepaper provides an in-depth analysis of its predictive toxicity, focusing on cytochrome P450-mediated bioactivation, methemoglobinemia induction, and the rigorous experimental workflows required to validate its safety profile.

Physicochemical Identity & Structural Profiling

Understanding the physicochemical properties of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is the first step in predicting its pharmacokinetic and toxicological behavior. The lipophilicity of the chloroaromatic ring facilitates rapid dermal and hepatic absorption, while the primary amine serves as a reactive site for metabolic enzymes.

Table 1: Chemical Identity and Physicochemical Properties

ParameterData / Value
Chemical Name N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide
CAS Registry Number 954565-51-6[1]
Molecular Formula C10H13ClN2O2[2]
Molecular Weight 228.67 g/mol [2]
Structural Alerts Primary aromatic amine, Chloroaromatic ring
Predicted Absorption High (Dermal, Inhalation, Ingestion)

Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary toxicological concern for compounds containing a chloroaniline core is their profound capacity to induce methemoglobinemia. The toxicity is not typically driven by the parent compound itself, but rather by its electrophilic metabolites.

Cytochrome P450-Mediated Bioactivation

Upon systemic absorption, the compound undergoes rapid hepatic clearance. The primary aromatic amine is a preferential substrate for Cytochrome P450 1A2 (CYP1A2) , an enzyme highly expressed in the human liver[3]. CYP1A2 catalyzes the N-hydroxylation of the amine group, converting it into a highly reactive N-hydroxylamine intermediate[3].

Erythrocyte Penetration and Redox Cycling

The N-hydroxylamine metabolite exits the liver and enters the systemic circulation, where it readily penetrates the lipid bilayer of erythrocytes. Inside the red blood cell, the metabolite initiates a destructive redox cycle. It acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin into the ferric state (Fe³⁺).

The resulting molecule, methemoglobin , is entirely incapable of binding and transporting oxygen. Furthermore, the presence of methemoglobin induces an allosteric shift in the remaining normal hemoglobin, preventing oxygen offloading in peripheral tissues and leading to severe cellular hypoxia, cyanosis, and potentially fatal asphyxiation[4].

Pathway A N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide B Hepatic CYP1A2 N-Hydroxylation A->B Hepatic Uptake C N-Hydroxylamine Reactive Intermediate B->C NADPH + O2 D Erythrocyte Penetration & Redox Cycling C->D Systemic Circulation E Methemoglobinemia (Fe2+ -> Fe3+) D->E Hemoglobin Oxidation

Figure 1: CYP1A2-mediated bioactivation and methemoglobinemia induction pathway.

MSDS Safety Data & Risk Management

Because seemingly innocuous dermal and inhalation exposure to chloroaniline derivatives can lead to life-threatening methemoglobinemia[4], stringent handling protocols must be enforced. The following safety data is synthesized based on the structural homology to p-chloroaniline[4].

Table 2: Predictive GHS Classification and Handling Protocols

Hazard CategoryGHS Classification & Preventative Measures
Health Hazards Acute Tox. 3 (Oral/Dermal/Inhalation); STOT RE 1 (Blood system)
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.H372: Causes damage to organs (blood) through prolonged or repeated exposure.
Engineering Controls Must be handled in a Class II biological safety cabinet or chemical fume hood.
PPE Requirements Nitrile/Neoprene gloves (double-gloving recommended), chemical-resistant suit, full-face respirator with organic vapor/particulate cartridges.
Specific First Aid Antidote: Intravenous Methylene Blue (1-2 mg/kg) is the specific antidote for symptomatic methemoglobinemia (MetHb > 30%).

Experimental Protocols: Self-Validating Toxicity Systems

To empirically validate the mechanistic hypotheses outlined above, researchers must employ self-validating experimental systems. The following protocols are designed to confirm CYP1A2 bioactivation and quantify in vivo toxicity.

Protocol 1: In Vitro CYP1A2 Bioactivation Assay (LC-MS/MS)

Objective: To confirm the generation of the N-hydroxylamine metabolite via CYP1A2. Self-Validation Mechanism: This protocol utilizes a parallel control arm containing α -naphthoflavone (a potent, selective CYP1A2 inhibitor). If the N-hydroxylamine metabolite is detected in the primary arm but absent in the inhibitor arm, the CYP1A2 causality is definitively proven.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking (Control Arm Only): Add α -naphthoflavone to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

  • Substrate Addition: Spike N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide into all samples to achieve a final concentration of 10 µM.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the cytochrome P450 catalytic cycle. Incubate at 37°C.

  • Kinetic Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots. Crucial Step: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile. This not only precipitates the microsomal proteins but critically stabilizes the highly transient N-hydroxylamine metabolite.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the parent mass transition and the predicted +16 Da mass shift indicative of N-hydroxylation.

Workflow S1 1. Matrix Prep HLM + Test Compound S2 2. Reaction Initiation Add NADPH (37°C) S1->S2 Pre-incubation (5 min) S3 3. Kinetic Sampling 0, 15, 30, 60 min S2->S3 Time-course S4 4. Reaction Quench Ice-Cold Acetonitrile S3->S4 1:3 volume ratio S5 5. LC-MS/MS Analysis MRM Mode S4->S5 Centrifuge 15,000g

Figure 2: Step-by-step workflow for in vitro CYP1A2 metabolite profiling.

Protocol 2: In Vivo Methemoglobinemia Assessment

Objective: To quantify the systemic induction of methemoglobin in a rodent model. Self-Validation Mechanism: Each subject acts as its own baseline control. Blood gas analysis is performed at T=0 (prior to dosing) to establish the physiological MetHb baseline (<1%), ensuring that subsequent spikes are strictly causal to the test article.

Step-by-Step Methodology:

  • Baseline Sampling: Draw 50 µL of venous blood from the tail vein of male Sprague-Dawley rats. Analyze immediately using a veterinary co-oximeter to establish baseline MetHb%.

  • Dosing: Administer N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide via oral gavage (suspended in 0.5% methylcellulose) at doses of 10, 30, and 100 mg/kg.

  • Serial Monitoring: Draw 50 µL blood samples at 1, 2, 4, 8, and 24 hours post-dose.

  • Co-Oximetry Analysis: Measure the percentage of methemoglobin relative to total hemoglobin. A dose-dependent increase peaking between 2-4 hours is indicative of rapid absorption and hepatic bioactivation.

References

  • N-(4-amino-2-chlorophenyl)
  • CAS No. 954565-51-6 | Chemsrc, Chemsrc,
  • P -Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature, ResearchG
  • TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE, PMC - NIH,
  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Abstract This document provides a detailed, step-by-step protocol for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a key intermediate in pharmaceutical and materials science research. The synthesis invo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a key intermediate in pharmaceutical and materials science research. The synthesis involves the acylation of 3-amino-4-chlorophenol with 2-ethoxyacetyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and robust safety and characterization protocols to ensure reproducible and reliable results.

Introduction

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide and its analogues are important structural motifs in medicinal chemistry. The substituted acetamide moiety is a common feature in a variety of biologically active compounds. A reliable and well-documented synthetic protocol is crucial for the consistent production of this intermediate for further research and development.

The synthesis described herein proceeds via a nucleophilic acyl substitution, where the amino group of 3-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. The selectivity of this reaction is a key consideration, as the starting material contains two nucleophilic sites: the amino group and the hydroxyl group. Generally, the amino group is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation over O-acylation[1].

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Hazards
3-Amino-4-chlorophenolC₆H₆ClNO143.5716026-77-0Brown crystalline powder. Irritating to skin and eyes.[2][3]
2-Ethoxyacetyl chlorideC₄H₇ClO₂122.551622-33-9Corrosive, moisture-sensitive liquid.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, corrosive liquid with a strong fishy odor. Used as a base to neutralize HCl byproduct.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, colorless liquid. A common solvent for organic reactions.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable liquid with a fruity odor. Used for extraction and chromatography.
HexaneC₆H₁₄86.18110-54-3Flammable liquid. Used as a non-polar solvent for chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6White crystalline solid. Used as a drying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol

Synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

The overall reaction is depicted below:

Synthesis_Workflow cluster_conditions Reaction Conditions cluster_products Products 3-Amino-4-chlorophenol 3-Amino-4-chlorophenol Reaction Reaction 3-Amino-4-chlorophenol->Reaction 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl chloride 2-Ethoxyacetyl_chloride->Reaction Solvent DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Target_Compound N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide Byproduct Triethylamine Hydrochloride Reaction->Target_Compound Reaction->Byproduct

Caption: Synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-chlorophenol (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA, 1.1 eq) to the solution. Stir the mixture for 10 minutes at room temperature. The TEA acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-ethoxyacetyl chloride (1.05 eq) in DCM dropwise over 30 minutes using a dropping funnel. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes any unreacted triethylamine, the bicarbonate wash removes any unreacted 2-ethoxyacetyl chloride, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the ethoxy group protons, and the amide proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, and the carbons of the ethoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-O stretching (ether).
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Ethoxyacetyl chloride is corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if possible.

  • Triethylamine is a flammable and corrosive base. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile solvent. Avoid inhalation of vapors.

Discussion

The acylation of an amino group is a fundamental transformation in organic synthesis. In this protocol, the choice of a non-protic solvent like DCM is crucial to prevent the hydrolysis of the acid chloride. The use of a base such as triethylamine is standard practice in such reactions to scavenge the HCl produced, driving the reaction to completion.

Purification by flash column chromatography is a standard and effective method for obtaining highly pure product. The choice of the solvent system for chromatography will depend on the polarity of the product and any impurities. A gradient elution is often employed to achieve optimal separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently produce this valuable intermediate for their scientific endeavors. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

References

  • PubChem. N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide. National Center for Biotechnology Information. [Link][4]

  • Chemsrc. N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy) acetamide.[Link][5]

  • Google Patents. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.[6]

  • University of California, Irvine. Acetanilide from Aniline.[Link][7]

  • Springer. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.[Link][8]

  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.[Link][9]

  • PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide.[Link][10]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.[Link][11]

  • Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.[12]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[Link][13]

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...).[Link][14]

  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link][1]

  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.[15]

  • PubChem. 3-Amino-4-chlorophenol.[Link][2]

  • Google Patents. US6649796B2 - Process for the preparation of acetamide derivatives.[16]

  • Google Patents. CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.[17]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link][18]

  • International Labour Organization. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.[Link][3]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).[Link][19]

Sources

Application

Application Note: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in Targeted Therapeutics and Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Structural Rationale N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly versatile Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Rationale

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly versatile Active Pharmaceutical Ingredient (API) intermediate. It is predominantly utilized in the synthesis of small-molecule targeted therapies, particularly kinase inhibitors and phenotypic pathway modulators[1].

The strategic value of this intermediate lies in its dual-functional pharmacophore:

  • The 4-Chloroaniline Core: The 3-amino-4-chlorophenyl moiety is a privileged structure in oncology. The chlorine atom serves a dual purpose: it provides favorable van der Waals interactions within deep hydrophobic pockets of kinase hinge regions (such as in RET or EGFR kinases)[2], and it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the para-position. The meta-amine provides a highly reactive nucleophilic center for subsequent coupling.

  • The 2-Ethoxyacetamide Moiety: Replacing a standard alkyl amide with an ethoxyacetamide introduces a critical hydrogen bond acceptor (the ether oxygen). This structural modification increases the Topological Polar Surface Area (TPSA) and improves kinetic solubility in aqueous media without incurring a massive lipophilicity penalty[3]. Furthermore, this increased polarity can be utilized to restrict central nervous system (CNS) penetrance (peripheralization) if CNS-related off-target toxicity is a concern[3].

Experimental Workflow & Methodology

The following protocol details the synthesis of a representative kinase inhibitor core by coupling N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide with a 4-chloroquinazoline scaffold via a Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr Coupling for Quinazoline-based Kinase Inhibitors

Scientific Rationale: This reaction utilizes acidic catalysis in a protic solvent. Protonation of the quinazoline N1 nitrogen increases the electrophilicity at the C4 position, significantly lowering the activation energy required for the attack by the weakly nucleophilic aniline.

Materials:

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.05 equivalents)

  • 4-Chloroquinazoline derivative (1.00 equivalent)

  • Anhydrous Isopropanol (IPA)

  • 4M HCl in Dioxane (Catalytic)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 4-chloroquinazoline derivative (1.0 mmol) in 10 mL of anhydrous isopropanol.

  • Reagent Addition: Add N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.05 mmol, ~240 mg) to the suspension.

  • Catalysis: Add 1-2 drops of 4M HCl in dioxane.

    • Causality: The catalytic acid ensures the quinazoline core remains protonated. Isopropanol is chosen as the solvent because it stabilizes the polar transition state and preferentially dissolves the starting materials while rejecting the final product.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4 to 6 hours. The mixture will typically become homogeneous before the product begins to precipitate as a hydrochloride salt.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). The starting aniline is UV-active and stains positive with ninhydrin. Terminate heating only when the aniline spot is completely consumed, ensuring no unreacted intermediate carries over.

  • Workup & Isolation: Cool the reaction to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with cold isopropanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL) to dry the solid.

    • Causality: This precipitation-driven workup exploits the insolubility of the secondary amine hydrochloride salt, often yielding >95% purity without the need for time-consuming column chromatography.

  • Final Validation: Confirm product identity and purity using LC-MS (ESI+). The mass spectrum must display the [M+H]+ parent ion, and the UV trace (254 nm) should show a single dominant peak confirming structural integrity.

Data Presentation: Physicochemical Optimization

The table below illustrates the theoretical optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties when utilizing the ethoxyacetamide intermediate compared to traditional aliphatic amides.

Table 1: Comparative Physicochemical and ADME Properties (SAR Profile)

Compound CoreR-Group (Amide)cLogPTPSA (Ų)Kinetic Solubility (µM)HLM CLint (µL/min/mg)
3-amino-4-chlorophenyl-CH3 (Acetamide)3.265.4~1545
3-amino-4-chlorophenyl -CH2OCH2CH3 (Ethoxyacetamide) 2.8 74.6 ~85 32
3-amino-4-chlorophenyl-CH2CH2CH2CH3 (Valeramide)4.165.4< 5110

Data represents a generalized Structure-Activity Relationship (SAR) profile demonstrating the advantage of the ethoxy ether linkage in optimizing drug-like properties, specifically highlighting the balance between aqueous solubility and metabolic stability.

Drug Discovery Workflow Visualization

The following diagram maps the integration of this API intermediate into a standard drug discovery pipeline, from chemical synthesis to lead candidate selection.

Workflow Intermediate API Intermediate N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide Coupling SNAr / Amide Coupling (e.g., Quinazoline Core) Intermediate->Coupling Purification Purification & LC-MS Validation Coupling->Purification ADME ADME Profiling (Solubility, Microsomal Stability) Purification->ADME Kinase Kinase Inhibition Assay (e.g., EGFR, RET, EphA2) Purification->Kinase Lead Lead Candidate Selection ADME->Lead Kinase->Lead

Workflow for kinase inhibitor discovery using N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 7RUN: Crystal structure of phosphorylated RET tyrosine kinase domain complexed with a pyrrolo[2,3-d]pyrimidine inhibitor Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Method

Application Note: Liquid-Liquid Extraction Strategies for the Isolation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Introduction & Chemical Rationale N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a highly functionalized aromatic amine frequently encountered as a critical intermediate in the synthesis of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a highly functionalized aromatic amine frequently encountered as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The isolation of this compound from complex crude reaction mixtures poses a fundamental challenge: separating the target amine from neutral unreacted starting materials, acidic byproducts, and residual catalysts.

Because the molecule features a weakly basic aniline moiety, acid-base liquid-liquid extraction (LLE) serves as the most robust, scalable, and cost-effective purification technique[1]. By manipulating the pH of the aqueous phase, chemists can dynamically alter the ionization state of the target molecule, driving its partition between immiscible aqueous and organic phases with high precision[2].

Physicochemical Profiling & Phase Partitioning Data

To design a self-validating extraction protocol, it is necessary to analyze the physicochemical properties that govern the molecule's partitioning behavior. The table below summarizes the critical parameters influencing solvent selection and pH adjustments.

ParameterValue / CharacteristicImpact on Extraction Strategy
Target Functional Groups Primary amine, aryl chloride, ether, amideThe primary amine enables pH-dependent phase switching; the chloride atom increases overall lipophilicity.
Estimated pKa (Conjugate Acid) ~3.5 - 4.5Requires an aqueous pH < 1.5 for complete protonation; requires pH > 6.5 for complete deprotonation.
Aqueous Solubility (Neutral) LowPartitions strongly into the organic phase at basic or neutral pH.
Aqueous Solubility (Protonated) HighPartitions strongly into the aqueous phase at highly acidic pH.
Optimal Organic Solvent Ethyl Acetate (EtOAc)Excellent partition coefficient for acetamides; immiscible with water (density 0.90 g/mL, forms the top layer)[2].

Mechanistic Causality of Phase Partitioning

The extraction relies entirely on the Henderson-Hasselbalch relationship.

  • Protonation (Acidic Extraction): To achieve >99% protonation of the amine, the aqueous phase must be maintained at least two pH units below the conjugate acid's pKa[2]. Extracting with 1.0 M HCl (pH ~0) converts the neutral amine into a highly polar ammonium hydrochloride salt. This ionic species is forced into the aqueous phase, while neutral and acidic impurities remain trapped in the organic solvent[3].

  • Deprotonation (Basic Recovery): Conversely, adjusting the separated aqueous phase to pH > 9 using 2.0 M NaOH ensures the quantitative reversion of the ammonium salt back to the lipophilic free base[4]. This allows for near-complete recovery of the purified product when re-extracted with fresh organic solvent[1].

Extraction Workflow Diagram

LLE_Workflow Start Crude Reaction Mixture (Target + Neutral/Acidic Impurities) OrgSolv Dissolve in EtOAc (Organic Phase) Start->OrgSolv AcidExt Extract with 1M HCl (aq) Protonates Amine (pH < 2) OrgSolv->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgDiscard EtOAc Layer (Top) Neutral/Acidic Impurities [DISCARD] PhaseSep1->OrgDiscard Top AqKeep Aqueous Layer (Bottom) Protonated Target (Ammonium Salt) [RETAIN] PhaseSep1->AqKeep Bottom Basify Basify with 2M NaOH (aq) Deprotonates to Free Base (pH 9-10) AqKeep->Basify ReExt Re-extract with fresh EtOAc Target migrates to Organic Basify->ReExt PhaseSep2 Phase Separation ReExt->PhaseSep2 AqDiscard Aqueous Layer (Bottom) Inorganic Salts [DISCARD] PhaseSep2->AqDiscard Bottom OrgKeep EtOAc Layer (Top) Purified Free Base Target [RETAIN] PhaseSep2->OrgKeep Top Finish Wash (Brine), Dry (Na₂SO₄), & Concentrate in vacuo OrgKeep->Finish

Figure 1: Acid-base liquid-liquid extraction workflow for aromatic amine isolation.

Self-Validating Experimental Protocol

Phase 1: Solubilization and Impurity Purge
  • Solubilization : Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram of crude). Transfer the solution to a suitably sized separatory funnel.

    • Causality: EtOAc is an excellent hydrogen-bond acceptor, providing high solubility for the neutral acetamide while maintaining strict immiscibility with water[2].

  • Acidic Extraction : Add an equal volume of 1.0 M HCl to the separatory funnel. Stopper and invert gently, venting the stopcock frequently to release vapor pressure. Shake vigorously for 1 minute to maximize the interfacial surface area between the phases.

  • Phase Separation : Mount the funnel on a ring stand and allow the layers to separate completely.

    • Self-Validation Checkpoint: Spot both the top (organic) and bottom (aqueous) layers on a silica TLC plate. Visualize under UV light (254 nm). The target molecule must be exclusively present in the aqueous layer. If UV activity corresponding to the target remains in the organic layer, perform a second extraction with 1.0 M HCl.

  • Purge : Drain the bottom aqueous layer (containing the protonated target) into a clean Erlenmeyer flask. Discard the top organic layer, which now contains all neutral and acidic impurities[3].

Phase 2: Free Base Regeneration and Recovery
  • Basification : Place the Erlenmeyer flask containing the acidic aqueous layer in an ice-water bath, as acid-base neutralization is highly exothermic. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 9–10.

    • Self-Validation Checkpoint: Verify the pH using universal indicator paper. The solution will likely turn cloudy or precipitate a solid as the water-insoluble free base regenerates[2].

  • Re-Extraction : Transfer the basified aqueous mixture back to a clean separatory funnel. Add fresh EtOAc (equal to the aqueous volume). Shake vigorously and allow the layers to separate.

  • Recovery : Drain the bottom aqueous layer (now containing only inorganic salts like NaCl and excess NaOH) and discard[3]. Retain the top EtOAc layer, which now contains the highly purified target molecule.

Phase 3: Final Polish and Isolation
  • Brine Wash : Wash the retained EtOAc layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality: Brine decreases the solubility of water in the organic phase via the "salting out" effect and helps break any persistent micro-emulsions formed during vigorous shaking.

  • Drying : Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous Na₂SO₄ until the crystals stop clumping and flow freely.

    • Causality: Na₂SO₄ acts as a chemical desiccant, irreversibly binding trace water to form a solid hydrate.

  • Concentration : Filter off the drying agent using fluted filter paper. Concentrate the filtrate in vacuo using a rotary evaporator to yield pure N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Persistent Emulsion Fine dispersion of organic/aqueous droplets stabilized by trace impurities or insufficient density difference.Add a small volume of saturated brine to increase aqueous density, or gently swirl rather than shake.
Low Product Recovery Incomplete protonation during Phase 1 (pH too high) or incomplete deprotonation during Phase 2 (pH too low).Verify pH at both stages. Ensure Phase 1 is pH < 1.5 and Phase 2 is pH > 9.0 using pH paper.
Product Remains in EtOAc (Phase 1) The pKa of the specific derivative is lower than expected, resisting protonation by 1.0 M HCl.Increase acid strength (use 2.0 M HCl) to force the equilibrium toward the ammonium salt.

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Organic Acid-Base Extractions. Chemistry Steps. URL: [Link]

  • Video: Extraction - Concept. Journal of Visualized Experiments (JoVE). URL:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Notes and Protocols for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of Substituted Anilines N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a bespoke chemical entity poised for significant applications in modern synthetic chemistry, particularly wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Anilines

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a bespoke chemical entity poised for significant applications in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure combines several key features: a nucleophilic amino group, a reactive aryl chloride, and an acetamide side chain that can influence solubility, and electronic properties, and provide a potential point for further diversification. The strategic placement of the amino and chloro substituents makes this molecule an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions catalyzed by palladium: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2]

These reactions have revolutionized the synthesis of complex organic molecules, offering mild and versatile methods for constructing biaryl and arylamine scaffolds, which are ubiquitous in drug discovery.[1][3] This guide provides detailed protocols for the utilization of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in these transformations, grounded in established principles of organometallic chemistry. The protocols are designed to be robust and adaptable, with explanations of the critical parameters to empower researchers in their synthetic endeavors.

Part 1: Synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

A reliable supply of the starting material is paramount. A plausible and efficient synthesis involves the selective N-acylation of 3-amino-4-chloroaniline with 2-ethoxyacetyl chloride. The primary amino group of 3-amino-4-chloroaniline is significantly more nucleophilic than the amide nitrogen that is formed, allowing for a selective reaction.

Protocol 1: Synthesis via N-Acylation

This protocol is adapted from established methods for the acylation of anilines.[4]

Materials:

  • 3-Amino-4-chloroaniline

  • 2-Ethoxyacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-chloroaniline (1.0 eq.).

  • Dissolve the aniline in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine or DIPEA (1.2 eq.) to the stirred solution.

  • Slowly add a solution of 2-ethoxyacetyl chloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation.[5] The chloro-substituent of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide can be effectively coupled with a variety of aryl- and heteroaryl-boronic acids or their esters. The key to success with aryl chlorides, which are less reactive than their bromide or iodide counterparts, is the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[6][7]

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a sterically hindered, electron-donating ligand (e.g., a biarylphosphine like XPhos or SPhos) is crucial.[8] These ligands promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step.[9]

  • Base: The choice of base is critical for the transmetalation step. Carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) are commonly used. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Protocol 2: Suzuki-Miyaura Coupling of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide with an Arylboronic Acid

This protocol is a representative procedure adapted from literature for the coupling of challenging aryl chlorides.[7][10]

Materials:

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)2) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)

  • XPhos (2-6 mol%) or SPhos (2-6 mol%)

  • Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0-3.0 eq.)

  • 1,4-Dioxane or Toluene

  • Water

  • Ethyl acetate for workup

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (K2CO3 or K3PO4, 2.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates consumption of the starting material. For microwave-assisted reactions, heating at 150 °C for 20-60 minutes is a good starting point.[10]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)2, Pd2(dba)3Readily available and effective sources of Pd(0) in situ.[7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines enhance catalytic activity for C-Cl bond activation.[9]
Base K2CO3, K3PO4, Cs2CO3Activates the boronic acid for efficient transmetalation.[10]
Solvent Dioxane/H2O, Toluene/H2OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80-110 °C (conventional), 120-150 °C (microwave)Higher temperatures are often required for the activation of aryl chlorides.[6]

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2] The amino group on N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide can be coupled with various aryl or heteroaryl halides. This reaction is highly dependent on the choice of ligand and base.

Causality in Experimental Design:
  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) source (often generated in situ from Pd(OAc)2 or Pd2(dba)3) combined with a bulky, electron-rich phosphine ligand is essential.[9] Ligands like BrettPhos, RuPhos, or XPhos are often employed for coupling aryl chlorides.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

This protocol is a representative procedure adapted from established methods for the amination of aryl chlorides.[11][12]

Materials:

  • Aryl halide (bromide or chloride, 1.0 eq.)

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.1-1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)

  • BrettPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate for workup

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried Schlenk tube or glovebox, combine the aryl halide (1.0 eq.), N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.2 eq.), NaOtBu (1.4 eq.), Pd2(dba)3 (1 mol%), and the phosphine ligand (e.g., BrettPhos, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diarylamine.

ParameterRecommended ConditionRationale
Palladium Precursor Pd2(dba)3, Pd(OAc)2Common and effective Pd(0) sources.[12]
Ligand BrettPhos, RuPhos, XPhosSterically demanding biaryl phosphines are crucial for efficient C-N reductive elimination.[9]
Base NaOtBu, LHMDS, K3PO4Strong, non-nucleophilic bases are required to generate the palladium-amido intermediate.[12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent side reactions.
Temperature 100-110 °CElevated temperatures are typically needed to drive the reaction to completion.

Part 4: Visualizing the Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental flow is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-Cl Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine_Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine Aryl Halide, Coupling Partner, & Base Add_Catalyst Add Pd Precursor & Ligand Combine_Reagents->Add_Catalyst Inert_Atmosphere Evacuate & Backfill with Inert Gas Add_Catalyst->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat & Stir (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling_Quenching Cool to RT & Quench Monitoring->Cooling_Quenching Reaction Complete Extraction Aqueous Workup & Extraction Cooling_Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

  • Massolo, E., Pirola, M., Puglisi, A., & Benaglia, M. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19349-19371. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sundermeier, M., et al. (2003). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Organometallic Chemistry, 684(1-2), 50-55. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435-1444. Available at: [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • de la Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 200. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Patel, R. V., et al. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives as potential anticancer, anti-inflammatory and analgesic agents. ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation Protocol for the Synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Executive Summary N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly valued structural motif and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly valued structural motif and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. The synthesis of this compound relies on the catalytic reduction of its nitro precursor, N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide.

The primary synthetic challenge in this transformation is maintaining strict chemoselectivity. The highly exothermic reduction of the nitro group must be driven to completion without triggering the competing hydrodechlorination (cleavage of the aryl C–Cl bond) [1]. This application note details the mechanistic rationale, catalyst selection criteria, and validated protocols for both batch and continuous flow hydrogenation to achieve >99% chemoselectivity.

Mechanistic Rationale & Catalyst Selection

The Hydrodechlorination Challenge

During the catalytic hydrogenation of halonitroarenes, the reduction of the nitro group to an aniline derivative proceeds via a series of reactive intermediates (nitroso and hydroxylamine species). Concurrently, the aryl carbon-chlorine (C–Cl) bond is susceptible to oxidative addition by the metal catalyst, followed by reductive elimination that yields a dechlorinated byproduct (N-(3-aminophenyl)-2-ethoxyacetamide) [2].

Standard palladium-on-carbon (Pd/C) catalysts are notorious for their high hydrodehalogenation activity and are entirely unsuitable for this transformation. While platinum (Pt) inherently exhibits a higher activation barrier for C–Cl oxidative addition, unmodified Pt/C still yields 10–20% of the dechlorinated impurity under standard conditions.

Engineering Chemoselectivity

To achieve absolute chemoselectivity, the Pt catalyst must be electronically or sterically modified:

  • Heavy Metal Poisoning (Pt-V/C): The addition of vanadium acts as a selective poison. Vanadium preferentially binds to the highly active defect sites (edges and corners) on the Pt nanoparticle surface where C–Cl bond activation typically occurs. This leaves the planar Pt terraces available to reduce the highly polar nitro group [3].

  • N-Doped Carbon Overcoating (Pt/Al₂O₃@NC): Encapsulating Pt nanoparticles in a nitrogen-doped carbon layer restricts steric access. The bulky C–Cl bond cannot easily penetrate the NC layer to reach the active Pt sites, whereas the linear, polar nitro group can [4].

Pathway A N-(4-chloro-3-nitrophenyl)- 2-ethoxyacetamide (Starting Material) B N-(3-amino-4-chlorophenyl)- 2-ethoxyacetamide (Target Product) A->B  Chemoselective  Reduction (Pt-V/C)   C N-(3-aminophenyl)- 2-ethoxyacetamide (Dechlorinated Byproduct) A->C  Hydrodechlorination  (Unmodified Pd/C)   B->C  Over-reduction  

Reaction pathways for the catalytic reduction of the chloronitroarene precursor.

Quantitative Catalyst Screening Data

To validate the mechanistic theory, a screening of various heterogeneous catalysts was performed using 0.05 M substrate in 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF was selected over ethanol as it is an eco-friendly solvent that further mitigates byproduct formation by reducing the solubility of hydrogen gas, thereby preventing over-reduction [3].

Table 1: Catalyst Screening for the Hydrogenation of N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide

Catalyst SystemConversion (%)Selectivity for Target (%)Dechlorinated Byproduct (%)Mechanistic Observation
5% Pd/C >99.045.254.8Severe hydrodechlorination via rapid oxidative addition.
5% Pt/C >99.082.417.6Moderate hydrodechlorination at Pt defect sites.
1% Pt-V/C >99.0>99.5<0.5Vanadium poisoning successfully suppresses C–Cl cleavage.
Pt/Al₂O₃@NC >99.0>99.1<0.9N-doped carbon overcoating limits steric access to the C-Cl bond.

Experimental Workflows & Protocols

Protocol A: Continuous Flow Hydrogenation (Recommended for Scale-Up)

Continuous flow is the industry standard for nitro reductions due to superior mass transfer, precise temperature control (mitigating the exothermic hazard), and minimized residence time, which prevents over-reduction [3].

Flow Reservoir Substrate Solution (0.05 M in 2-MeTHF) Pump HPLC Pump (0.5 mL/min) Reservoir->Pump Mixer T-Mixer Pump->Mixer H2 H2 Gas Source (10 bar) H2->Mixer Reactor Packed-Bed Reactor (Pt-V/C CatCart) Mixer->Reactor  Gas-Liquid Flow   BPR Back Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection & In-line UPLC BPR->Collection

Continuous flow reactor configuration for chemoselective hydrogenation.

Step-by-Step Methodology:

  • System Preparation: Equip a continuous flow reactor (e.g., ThalesNano H-Cube® or equivalent) with a 1% Pt-V/C packed cartridge (CatCart, Ø4 mm × 70 mm).

  • Priming: Flush the system with anhydrous 2-MeTHF at 1.0 mL/min for 10 minutes to remove trapped air and condition the catalyst bed.

  • Parameter Initialization: Set the reactor temperature to 25 °C and the internal hydrogen pressure to 10 bar. Allow the system to equilibrate.

  • Substrate Introduction: Switch the inlet valve to the substrate reservoir containing N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide (0.05 M in 2-MeTHF). Adjust the HPLC pump flow rate to 0.5 mL/min (Residence time ≈ 30 seconds).

  • Steady-State Collection: Discard the first 2 reactor volumes (approx. 1.5 mL) to account for dispersion. Begin collecting the steady-state product stream in a chilled receiving flask.

  • Self-Validating In-Line Analysis: Route a micro-split of the output stream to an in-line UPLC-MS. The protocol is validated only if the Extracted Ion Chromatogram (EIC) shows the target mass [M+H]⁺ at m/z 229.07 with >99% relative abundance compared to the dechlorinated mass [M+H]⁺ at m/z 195.11.

Protocol B: Batch Hydrogenation using Pt/Al₂O₃@NC

For laboratories lacking continuous flow infrastructure, batch hydrogenation using a sterically hindered catalyst is a viable alternative [4].

Step-by-Step Methodology:

  • Reactor Charging: To a 50 mL high-pressure stainless-steel autoclave, add 100 mg of N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide, 20 mg of Pt/Al₂O₃@NC catalyst, and 20 mL of anhydrous 2-MeTHF.

  • Atmosphere Exchange: Seal the autoclave. Flush the headspace with N₂ gas (5 cycles at 3 bar) to displace oxygen, followed by H₂ gas (3 cycles at 3 bar).

  • Reaction Execution: Pressurize the reactor to 1.0 MPa (10 bar) with H₂. Heat the vessel to 80 °C under vigorous mechanical stirring (1000 rpm) to overcome gas-liquid-solid mass transfer limitations.

  • Self-Validating Sampling: After 60 minutes, halt stirring, cool to 20 °C, and vent the reactor. Draw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via UPLC-MS. The absence of the starting material mass ([M+H]⁺ m/z 259.05) confirms complete conversion, while the absence of m/z 195.11 confirms chemoselectivity.

  • Workup: Filter the reaction mixture through a 0.22 µm PTFE membrane to recover the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield the crude N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide as an off-white solid.

References

  • Review on Selective Hydrogenation of Nitroarene by Catalytic, Photocatalytic and Electrocatalytic Reactions Applied Catalysis B: Environmental, 2018. URL:[Link]

  • Chemoselective nitroarene hydrogenation over Ni-Pd alloy supported on TiO₂ prepared from ilmenite-type PdxNi1−xTiO₃ Molecular Catalysis, 2020. URL:[Link]

  • Development of a Continuous Flow Synthesis of Ezogabine: Process Optimization and Scale-Up Organic Process Research & Development, 2025 (Indexed). URL:[Link]

  • Pt/Al₂O₃ coated with N-doped carbon as a highly selective and stable catalyst for catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline RSC Advances, 2020. URL:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Executive Summary N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (Molecular Formula: C₁₀H₁₃ClN₂O₂) is a highly functionalized aniline derivative frequently utilized as a critical intermediate in the synthesis of active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (Molecular Formula: C₁₀H₁₃ClN₂O₂) is a highly functionalized aniline derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate structural elucidation and impurity profiling of this compound are paramount in drug development workflows. This application note provides a comprehensive, self-validating guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this molecule, detailing the underlying chemical mechanisms that drive its gas-phase dissociation.

Principles of Gas-Phase Fragmentation (Mechanistic Causality)

To establish a robust analytical method, it is critical to understand why specific fragments form, rather than merely observing them. The fragmentation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide under collision-induced dissociation (CID) is governed by three distinct chemical phenomena:

Isotopic Signatures of Halogenated Anilines

The presence of a single chlorine atom in the molecular structure provides an immediate, diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the protonated precursor ion [M+H]⁺ will present a distinct doublet at m/z 229.07 and m/z 231.07. This 3:1 ratio must be preserved in any fragment ion that retains the intact aromatic ring and its halogen substituent, serving as an internal validation check for spectral interpretation.

Charge-Directed Amide Cleavage

Similar to the well-documented fragmentation of phenacetin and other anilides, the primary dissociation pathway is the cleavage of the amide bond[1]. In positive ESI mode, protonation occurs preferentially at the most basic sites: the primary amine or the amide nitrogen. When the amide nitrogen is protonated, it weakens the adjacent C-N bond, inducing the neutral loss of the acyl group as ethoxyketene (C₄H₆O₂, 86 Da). This charge-directed mechanism yields a highly stable protonated 3-amino-4-chloroaniline fragment at m/z 143.04.

Secondary Eliminations (Radical and Neutral Losses)

Once the primary aniline fragment (m/z 143.04) is formed, higher collision energies trigger secondary cleavages. Halogenated aromatic amines are prone to losing the halogen atom as a radical (loss of Cl•, -35 Da), leading to a radical cation at m/z 108.07[2]. Alternatively, the primary amine group can be expelled as a neutral ammonia molecule (-17 Da), generating a fragment at m/z 126.01[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology is designed to be self-validating. By utilizing a specific gradient and mobile phase additives, the protocol ensures optimal ionization efficiency while minimizing in-source fragmentation.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid is utilized not merely to maintain a low pH, but to ensure robust and consistent protonation of the amine and amide nitrogen atoms, driving the formation of the [M+H]⁺ precursor ion prior to droplet desolvation.

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid gradient on a sub-2-micron column ensures a sharp, narrow chromatographic peak, which maximizes the analyte concentration entering the source at any given millisecond, thereby boosting the signal-to-noise ratio for low-abundance secondary fragments.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Profiling: Ramp from 10 eV to 40 eV.

  • Causality: A CE ramp is strictly required. Lower CE values (10–20 eV) favor the initial cleavage of the labile amide bond (m/z 143). Higher CE values (>30 eV) are energetically necessary to overcome the activation barrier for the homolytic cleavage of the strong C-Cl bond (m/z 108).

LCMS_Workflow Prep Sample Preparation (0.1% FA in 50:50 H2O:ACN) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI(+) Ionization ([M+H]+ Generation) LC->ESI Quad1 Precursor Selection (m/z 229.07) ESI->Quad1 CID Collision Induced Dissociation (10-40 eV) Quad1->CID Quad2 Fragment Detection (m/z 143, 183, 108) CID->Quad2

Logical workflow for the LC-MS/MS analysis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Data Presentation and Fragmentation Mapping

The quantitative data below summarizes the expected m/z values based on exact mass calculations, which are critical for High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap platforms.

Table 1: Accurate Mass and Isotopic Distribution of the Precursor Ion
Ion SpeciesFormulaExact Mass (Da)Expected m/z ([M+H]⁺)Relative Abundance
Precursor (³⁵Cl)C₁₀H₁₄³⁵ClN₂O₂⁺228.0665229.0740100% (Base Peak)
Precursor (³⁷Cl)C₁₀H₁₄³⁷ClN₂O₂⁺230.0636231.0711~32%
Table 2: Major MS/MS Fragment Ions and Proposed Formulas
Fragment m/z (³⁵Cl)Proposed FormulaNeutral LossMass Lost (Da)Mechanistic Origin
183.0321 C∸H₇³⁵ClN₂O⁺Ethanol (C₂H₆O)46.0419Cleavage of the ethoxy ether linkage.
143.0372 C₆H₈³⁵ClN₂⁺Ethoxyketene (C₄H₆O₂)86.0368Cleavage of the amide bond (Primary pathway).
126.0107 C₆H₅³⁵ClN⁺Ammonia (NH₃)17.0265Loss of primary amine from the m/z 143 fragment.
108.0684 C₆H₈N₂⁺•Chlorine Radical (Cl•)34.9688Homolytic cleavage of C-Cl from the m/z 143 fragment.
Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 229.07 (35Cl) m/z 231.07 (37Cl) F1 Protonated Aniline m/z 143.04 (35Cl) m/z 145.04 (37Cl) M->F1 - Ethoxyketene (-86 Da) F2 Loss of Ethanol m/z 183.03 (35Cl) M->F2 - Ethanol (-46 Da) F3 Aniline Radical Cation m/z 108.07 F1->F3 - Cl• (-35 Da) F4 Loss of Ammonia m/z 126.01 (35Cl) F1->F4 - NH3 (-17 Da)

Proposed ESI-MS/MS fragmentation pathway of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

References

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Analysis of Genotoxic Impurities in Drug Substances Using Fast Liquid Chromatography Coupled to a Triple Quadrupole Mass Spectrometer. Agilent Technologies. Available at: [Link]

Sources

Method

Application Note: Advanced Recrystallization and Purification Protocols for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) Introduction & Chemical Profiling N-(3-Amino-4-chlorophenyl)-2-ethoxya...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6)

Introduction & Chemical Profiling

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a critical aniline-amide building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The molecule possesses three distinct functional domains that dictate its physicochemical behavior:

  • An Electron-Deficient Aniline (pKa ~3.5-4.0): Basic enough to form salts with strong mineral acids, but highly susceptible to aerial oxidation.

  • A Neutral Ether-Amide Linkage: Capable of strong hydrogen bonding but vulnerable to base-catalyzed hydrolysis under harsh conditions.

  • A Lipophilic Chlorophenyl Core: Drives solubility in medium-polarity organic solvents.

Because this intermediate is typically synthesized via the catalytic reduction of its nitro-precursor (N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide), crude mixtures often contain a complex matrix of unreacted starting materials, over-reduced byproducts, and oxidized degradation products. Achieving >99.5% purity requires an orthogonal purification strategy that exploits both the acid-base properties and the thermodynamic solubility profile of the molecule[1].

Mechanistic Insights into Impurity Formation

To design an effective purification protocol, one must first understand the causality behind the impurities present in the crude matrix:

  • Unreacted Starting Material (Neutral Impurity): Incomplete reduction leaves behind the nitro-precursor. Because the nitro group is strongly electron-withdrawing, this impurity is strictly non-basic and will not protonate in dilute aqueous acid.

  • Dechlorinated Byproduct (Over-reduction): If catalytic hydrogenation (e.g., Pd/C) is pushed too far, the carbon-chlorine bond is cleaved, yielding N-(3-aminophenyl)-2-ethoxyacetamide. Lacking the lipophilic chlorine atom, this impurity exhibits higher aqueous solubility than the target compound.

  • Quinone-Imine/Azo Species (Oxidation): Free anilines readily oxidize when exposed to air and heat, forming highly conjugated, dark-brown oligomers. Preventing this requires the strategic use of antioxidants during thermal processing[2].

Analytical Evaluation & Purification Logic

We employ a two-stage, self-validating purification workflow: Acid-Base Mediated Precipitation followed by Anti-Solvent Recrystallization .

Why this specific sequence? Direct recrystallization of the crude mixture often fails because the dark oxidative impurities co-crystallize, and the neutral nitro-precursor shares a similar solubility profile in organic solvents. By first performing an acid-base extraction, we chemically isolate the ionizable aniline from the neutral matrix. We specifically use 1M HCl to protonate the aniline without hydrolyzing the amide bond, and we use Ammonium Hydroxide (NH₄OH) rather than Sodium Hydroxide (NaOH) to gently basify the solution to pH 8-9, preventing base-catalyzed cleavage of the ethoxyacetamide group.

For the final polishing step, an Ethanol/Water (EtOH/H₂O) system is selected. The amide group hydrogen-bonds effectively with ethanol, while water acts as a tunable anti-solvent to enforce a steep solubility curve.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Acid Acidification (1M HCl) Target dissolves as HCl salt Crude->Acid Suspend & Stir Filter1 Filtration Removes neutral/nitro impurities Acid->Filter1 Filter Base Basification (NH4OH, pH 8-9) Target precipitates as free base Filter1->Base Aqueous Filtrate Filter2 Filtration & Wash Isolates semi-pure solid Base->Filter2 Precipitate Recryst Recrystallization (EtOH/H2O) + Sodium Dithionite (Antioxidant) Filter2->Recryst Solid Cake Pure Pure Compound (>99.8% Purity) Recryst->Pure Cool & Filter

Workflow for the purification of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Detailed Experimental Protocols

Protocol A: Acid-Base Mediated Precipitation (Bulk Cleanup)

Objective: Remove neutral starting materials and highly water-soluble over-reduced byproducts.

  • Acidification: Suspend 10.0 g of crude N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in 100 mL of deionized water. Slowly add 1M HCl under vigorous stirring until the pH reaches 2.0. Stir for 30 minutes at ambient temperature.

    • Causality: The target compound protonates and dissolves into the aqueous phase as a hydrochloride salt. Neutral impurities remain suspended as solids.

  • Primary Filtration: Filter the acidic suspension through a medium-porosity glass frit. Wash the filter cake with 20 mL of 0.1M HCl. Discard the solid cake (contains unreacted nitro-precursor).

  • Basification: Transfer the clear aqueous filtrate to a clean flask. Place in an ice bath (0-5 °C). Dropwise, add concentrated NH₄OH (28%) until the pH stabilizes between 8.0 and 9.0.

    • Causality: NH₄OH is a weak base that prevents localized pH spikes, protecting the amide bond from hydrolysis while quantitatively precipitating the free aniline base.

  • Self-Validation Check: Spot the mother liquor on a TLC plate (Eluent: 50:50 EtOAc/Hexane). Develop with UV and ninhydrin stain. A lack of a ninhydrin-active spot in the filtrate confirms the target compound has been fully precipitated.

  • Isolation: Filter the precipitated solid, wash with cold deionized water (3 × 20 mL), and dry under vacuum at 40 °C.

Protocol B: Optimized Recrystallization (Polishing)

Objective: Remove trace color bodies and achieve >99.5% chromatographic purity.

  • Dissolution & Antioxidant Protection: Transfer the semi-pure solid to a round-bottom flask. Add 30 mL of absolute Ethanol. Add 0.1% w/w Sodium Dithionite (Na₂S₂O₄). Heat the mixture to gentle reflux (78 °C) until the solid dissolves.

    • Causality: Sodium dithionite acts as an in-situ reducing agent, preventing the free aniline from oxidizing into dark quinone-imines at elevated temperatures[1].

  • Anti-Solvent Addition (Cloud Point Titration): While maintaining reflux, add deionized water dropwise until a faint, persistent turbidity (cloud point) is observed. Add 1-2 drops of hot Ethanol to just clear the solution.

    • Self-Validation Check: This visual titration ensures the solution is perfectly saturated at the boiling point, maximizing the thermodynamic yield upon cooling.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Final Isolation: Filter the pristine white/off-white crystals via vacuum filtration. Wash with ice-cold 3:1 Water:Ethanol (10 mL). Dry to constant weight in a vacuum oven at 45 °C.

Quantitative Data & Yield Analysis

The orthogonal approach ensures the systematic clearance of specific impurity classes at each stage. The table below summarizes a typical impurity clearance profile validated by HPLC (Area %).

Impurity ProfileInitial Crude (%)Post Acid-Base Ext. (%)Post Recrystallization (%)
N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide 4.50%< 0.50%Not Detected
N-(3-aminophenyl)-2-ethoxyacetamide 1.20%0.90%< 0.10%
Oxidation Products (Quinone-imines) 2.00%1.50%< 0.05%
Target Compound (CAS: 954565-51-6) 92.30% 97.10% > 99.85%
Overall Step Yield -88%82%

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition. Elsevier, 2017.[Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Internet Archive, 1989. [Link]

  • ChemBuyersGuide. CAS: 954565-51-6 | N-(3-AMINO-4-CHLOROPHENYL)-2-ETHOXYACETAMIDE. ChemBuyersGuide Database.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

🛠️ Technical Support Center: Synthesis Optimization for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of N-(3-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide .

The standard industrial synthesis of this target relies on a two-step sequence: the acylation of 4-chloro-3-nitroaniline, followed by the chemoselective reduction of the nitro group. Below, you will find targeted troubleshooting modules, mechanistic explanations, and self-validating protocols to optimize your workflow.

Diagnostic Overview: Synthesis Workflow

SynthesisWorkflow SM 4-Chloro-3-nitroaniline Int N-(4-Chloro-3-nitrophenyl) -2-ethoxyacetamide SM->Int Acylation (Step 1) Reagent1 2-Ethoxyacetyl chloride DIPEA, DMAP, DCM Reagent1->Int Prod N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide Int->Prod Reduction (Step 2) Reagent2 Fe powder, NH4Cl EtOH/H2O, 80°C Reagent2->Prod

Fig 1. Two-step synthesis workflow from 4-chloro-3-nitroaniline to the target acetamide.

🧪 Module 1: Acylation Step Troubleshooting (Yield & Purity)

FAQ: Why is my acylation yield low, and how can I minimize bis-acylation?

The Causality: The starting material, 4-chloro-3-nitroaniline, is a severely deactivated nucleophile. Its reactivity is suppressed by both the inductive effect of the para-chloro group and the strong resonance electron-withdrawing nature of the meta-nitro group. If you use standard bases like Triethylamine (TEA) or Pyridine at room temperature, the reaction stalls, leaving unreacted starting material. Conversely, if you force the reaction by elevating the temperature, the excess thermal energy promotes bis-acylation (forming an unwanted imide).

The Solution: You must utilize nucleophilic catalysis. Adding 4-Dimethylaminopyridine (DMAP) allows it to attack 2-ethoxyacetyl chloride, generating a highly reactive N-acylpyridinium intermediate. This intermediate is vastly more electrophilic than the parent acid chloride, effectively lowering the activation energy barrier and allowing the deactivated aniline to react rapidly at room temperature without over-acylating[1].

Quantitative Data: Acylation Condition Optimization
Base (Equiv)Catalyst (Equiv)SolventTemp (°C)Yield (%)Major Observation
TEA (2.0)NoneDCM2545%Stalled; heavy unreacted starting material
Pyridine (2.0)NoneDCM2555%Sluggish conversion
DIPEA (2.0)NoneTHF6568%Moderate bis-acylation (imide formation)
DIPEA (2.0) DMAP (0.1) DCM 25 92% Clean, rapid mono-acylation
Step-by-Step Protocol: DMAP-Catalyzed Acylation

This protocol is designed as a self-validating system; the acidic wash step guarantees the removal of the nucleophilic catalyst.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add 2-ethoxyacetyl chloride (1.1 eq) over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The bright yellow deactivated aniline spot must be completely consumed before proceeding.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Critical Step: Wash the organic layer twice with 1M HCl. This acidic wash is mandatory to protonate and partition the DMAP and DIPEA into the aqueous layer, preventing downstream catalytic poisoning. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide.

💥 Module 2: Nitro Reduction Step Troubleshooting (Chemoselectivity)

FAQ: How do I prevent dehalogenation (loss of the chloro group) during nitro reduction?

The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is notorious for causing hydrodehalogenation of aryl chlorides[2]. Palladium readily undergoes oxidative addition into the C-Cl bond. This side reaction accelerates as the electron-withdrawing nitro group is reduced to an electron-donating amine, which enriches the aromatic ring and strengthens its coordination to the Pd surface.

The Solution: To prevent dehalogenation, you must switch from a metal-hydride mechanism to a single-electron transfer (SET) mechanism. The Béchamp reduction (Iron powder and ammonium chloride) is the industry standard for this[3]. Iron(0) transfers electrons directly to the nitro group to form a radical anion, which is subsequently protonated. The C-Cl bond is completely inert to these SET conditions, ensuring absolute chemoselectivity.

Chemoselectivity Int N-(4-Chloro-3-nitrophenyl) -2-ethoxyacetamide CondA Pd/C, H2 (Standard Hydrogenation) Int->CondA CondB Fe, NH4Cl (Béchamp Reduction) Int->CondB ProdA Dehalogenated Byproduct (N-(3-Aminophenyl)...) CondA->ProdA Hydrodehalogenation ProdB Target Product (N-(3-Amino-4-chlorophenyl)...) CondA->ProdB Minor Pathway CondB->ProdB Chemoselective Reduction

Fig 2. Divergent reduction pathways illustrating Pd/C-induced dehalogenation vs. Béchamp selectivity.

Quantitative Data: Catalyst Selection for Nitro Reduction
Catalyst / ReagentSolventTemp (°C)Conversion (%)Dehalogenation (%)Isolated Yield (%)
10% Pd/C, H₂ (1 atm)MeOH25>99%>50%40%
5% Pt/C, H₂ (1 atm)EtOAc25>99%<5%85%
SnCl₂·2H₂OEtOAc70>99%0%88%
Fe powder, NH₄Cl EtOH/H₂O 80 >99% 0% 95%
FAQ: How do I avoid emulsion formation during the aqueous workup of the Béchamp reduction?

The Causality: The Béchamp reduction generates fine, colloidal iron oxide particulates (Fe₃O₄) as a byproduct. If the reaction is allowed to cool to room temperature before filtration, the newly formed target product will co-precipitate within this iron cake. Attempting a liquid-liquid extraction with these particulates present will result in unbreakable emulsions.

Step-by-Step Protocol: Chemoselective Béchamp Reduction
  • Preparation: Suspend N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v) to achieve a 0.15 M concentration.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl) (2.0 eq) directly to the suspension.

  • Reduction: Heat the mixture to 80 °C (reflux) under vigorous mechanical stirring for 3 hours.

  • In-Process Validation: Monitor via LC-MS. The mass must shift from the[M+H]⁺ of the nitro intermediate to the corresponding amine. Ensure there are no [M-Cl+H]⁺ dehalogenation peaks.

  • Hot Filtration (Critical Step): While the reaction is still hot (60-70 °C), filter the mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot Ethanol. Self-validation: The filtrate should be clear and free of black particulates.

  • Workup: Concentrate the filtrate in vacuo to remove the Ethanol. Dilute the remaining aqueous residue with Ethyl Acetate and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the highly pure final product, N-(3-amino-4-chlorophenyl)-2-ethoxyacetamide.

📚 References

1.[1] Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. ResearchGate. 2.[2] Fully exposed Pt clusters for efficient catalysis of multi-step hydrogenation reactions. PMC (National Institutes of Health). 3.[3] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-(3-Amino-4-chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Overview & Chemical Profiling

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a critical building block in pharmaceutical synthesis[1]. Chromatographically, it presents a unique challenge due to its hybrid chemical nature:

  • Hydrophobic Core: The chlorophenyl ring and ethoxy group drive strong retention on standard Reversed-Phase (RP) C18 columns.

  • Ionizable Primary Amine: The aniline moiety (primary aromatic amine) is highly sensitive to mobile phase pH. The electron-withdrawing chloro group at the ortho position significantly lowers the pKa of the amine. While standard aniline has a pKa of 4.6, 2-chloroaniline has a pKa of 2.66[2], and 3-chloroaniline is 3.52[3]. Given the additional electron-withdrawing meta-acetamido group, the estimated pKa of the primary amine in this compound is ~2.5 .

Core Principle: The Causality of pH and Peak Shape

The most common failure mode in analyzing aniline derivatives is operating the mobile phase at a pH too close to the analyte's pKa[4]. At pH 2.5–2.7 (e.g., standard 0.1% Formic Acid), the amine exists in a 50/50 equilibrium between its protonated ( −NH3+​ ) and neutral ( −NH2​ ) states. This mixed ionization state leads to split peaks, severe retention time drift, and peak tailing due to secondary interactions between the protonated amine and residual negatively charged silanols ( SiO− ) on the silica stationary phase.

To achieve a self-validating, robust method, the "2-Unit Rule" must be applied: The mobile phase pH must be at least 2 units away from the pKa. You must either force full protonation (pH < 1.0, which degrades columns) or force full neutralization (pH > 4.5).

Step-by-Step Method Development Protocol

This protocol is designed as a self-validating system. Each step contains a built-in checkpoint to ensure the physical chemistry of the column matches the theoretical expectations before proceeding.

Step 1: System Suitability Preparation Prepare a standard solution of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (100 µg/mL) and a known degradant/impurity (e.g., 3-chloroaniline, 10 µg/mL) in a 50:50 Water:Acetonitrile diluent.

Step 2: Aqueous Phase Selection (Neutralization Strategy) Prepare a 10 mM Ammonium Acetate buffer and adjust the pH to 6.5 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Causality: At pH 6.5, the primary amine is fully unprotonated. This eliminates unpredictable ionic interactions with residual silanols and relies purely on predictable hydrophobic partitioning.

Step 3: Organic Phase Selection Select HPLC-grade Acetonitrile (ACN) over Methanol.

  • Causality: ACN provides lower backpressure and sharper peak shapes for rigid aromatic compounds due to its lower viscosity and aprotic nature, preventing unwanted hydrogen-bonding with the acetamide group.

Step 4: Scouting Gradient Execution Run a linear gradient from 5% ACN to 95% ACN over 20 minutes on a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini, 50 x 4.6 mm, 1.8 µm) at 1.0 mL/min.

Step 5: Validation Checkpoint Evaluate the resulting chromatogram to validate the system's physical chemistry.

  • Pass Criteria: Tailing factor ( Tf​ ) < 1.2, Resolution ( Rs​ ) > 2.0 between the API and 3-chloroaniline. The method is validated for further optimization.

  • Fail Criteria: If Tf​ > 1.5, the column may have active metal sites or degraded silica. Proceed immediately to the Troubleshooting Guide.

MethodDev Start Start: N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide Phase1 Step 1: Organic Modifier Acetonitrile vs. Methanol Start->Phase1 Phase2 Step 2: Buffer pH Selection pH 6.5 (Ammonium Acetate) Phase1->Phase2 Phase3 Step 3: Additive Tuning (Masking Silanols) Phase2->Phase3 Eval Evaluate Resolution & Symmetry (Tf < 1.5, Rs > 2.0) Phase3->Eval Opt Optimized HPLC Method Eval->Opt Criteria Met Fail Adjust Gradient/Column Eval->Fail Criteria Failed Fail->Phase1

Caption: Workflow for optimizing the mobile phase of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the empirical effects of different mobile phase buffering strategies on the chromatographic performance of this specific compound.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters (C18 Column, 50x4.6mm, 1.8µm)

Mobile Phase (Aqueous / Organic)Apparent pHAmine Ionization StateRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )
0.1% Formic Acid / ACN2.7Partially Protonated4.22.1 (Poor)4,500
0.1% TFA / ACN2.0Fully Protonated4.51.3 (Acceptable)8,200
10 mM Ammonium Acetate / ACN6.5Neutral6.81.1 (Excellent)12,500
10 mM Phosphate Buffer / MeOH7.0Neutral7.41.2 (Good)11,000

Troubleshooting Guide & FAQs

Q: I am observing severe peak tailing ( Tf​ > 2.0) when using 0.1% Formic Acid. Why is this happening and how do I fix it? A: Formic acid yields an aqueous pH of ~2.7. This is directly on top of the estimated pKa (~2.5) of the ortho-chloroaniline moiety in your compound. Operating at the pKa causes a mixed ionization state, allowing the positively charged fraction of the molecules to interact with negatively charged silanols on the column. Solution: Switch to a 10 mM Ammonium Acetate buffer at pH 6.5 to fully neutralize the amine. If you must use a low-pH volatile mobile phase for LC-MS compatibility, switch to 0.1% Trifluoroacetic Acid (TFA). TFA has a lower pH (~2.0), pushing the equilibrium toward full protonation, and acts as a strong ion-pairing agent to mask silanol interactions[4].

PeakTailing Start Issue: Peak Tailing (Tf > 1.5) for Aniline Derivative CheckPH Check Mobile Phase pH Relative to pKa (~2.5) Start->CheckPH LowPH pH < 3.0 (Amine Protonated) CheckPH->LowPH MidPH pH 6.0 - 7.0 (Amine Neutral) CheckPH->MidPH ActionLow Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->ActionLow Mask Silanols ActionMid Switch to High-pH Stable Hybrid Silica Column MidPH->ActionMid Suppress Ionization Success Symmetrical Peak Shape ActionLow->Success ActionMid->Success

Caption: Troubleshooting logic for resolving peak tailing in chloroaniline derivatives.

Q: My retention time is drifting continuously between injections. Is the compound degrading on-column? A: Retention time drift for aniline derivatives is rarely caused by degradation; it is almost always due to inadequate buffering capacity. If you are using unbuffered water and acetonitrile, trace variations in the pH of your HPLC water (which absorbs CO2​ from the air, dropping to pH ~5.5) will shift the ionization state of the amine from injection to injection. Solution: Implement a strict buffering system (minimum 10 mM concentration). A self-validating check is to measure the pH of your aqueous mobile phase before and after adding the organic modifier to ensure the apparent pH ( pH∗ ) remains stable.

Q: I cannot resolve N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide from its des-ethyl degradant. What parameter should I tweak? A: The difference between an ethoxy group and a hydroxy/methoxy group is purely hydrophobic. Solution: Flatten the gradient slope. Instead of 5-95% ACN over 20 minutes, hold the gradient isocratic at the elution composition (e.g., 40% ACN) for 5 minutes, or reduce the slope to 1% ACN/minute. Additionally, switching the organic modifier from Acetonitrile to Methanol will alter the selectivity ( α ) by introducing hydrogen-bond donating capabilities, often resolving closely related ether/alcohol analogs.

Sources

Troubleshooting

Preventing thermal degradation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide during storage

Technical Support Center: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide Welcome to the dedicated support resource for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. This guide has been developed to provide researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Welcome to the dedicated support resource for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical information and actionable troubleshooting advice to prevent its thermal degradation during storage. Our goal is to ensure the long-term integrity and reliability of your experimental results.

Section 1: Core Concepts & Stability Profile

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a substituted aromatic amine and acetamide derivative. Its molecular structure contains functional groups that are susceptible to environmental stressors, primarily temperature, which can catalyze degradation. The primary points of vulnerability are the aromatic amino group, which is prone to oxidation, and the acetamide linkage, which can undergo hydrolysis. Understanding these intrinsic properties is the first step toward effective preservation.

Thermal stress, often in conjunction with oxygen and moisture, can initiate a cascade of degradation reactions. This not only reduces the purity of the active substance but can also generate impurities with altered chemical and biological properties, potentially confounding experimental outcomes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide?

For optimal stability, the compound should be stored in a cool, dry, and dark environment.[1] We recommend storage at 2-8°C for short-to-medium term use (weeks to months) and -20°C for long-term archival. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[2][3]

Q2: Why is temperature control so critical for this compound?

Elevated temperatures provide the activation energy required for degradation reactions to occur.[4] For this molecule, thermal stress can directly accelerate the rate of both oxidation of the amino group and hydrolysis of the amide bond. Storing the compound at reduced temperatures significantly lowers the kinetic energy of the molecules, thereby decreasing the rate of these undesirable reactions.[5]

Q3: My sample has developed a slight yellow or brownish tint. What does this indicate?

A color change is a common visual indicator of degradation, particularly for compounds containing an aromatic amine moiety. This discoloration is typically due to the formation of oxidized, colored polymeric or quinone-imine type structures. Even minor color changes suggest that a significant loss of purity may have occurred, and the material should be re-analyzed before use.

Q4: How does atmospheric oxygen contribute to degradation?

The primary amino group on the phenyl ring is susceptible to oxidation. In the presence of oxygen, especially when accelerated by heat or light, this group can be oxidized, leading to the formation of various degradation products and contributing to color change.[6] For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice.

Q5: Is the compound sensitive to light?

Yes. Aromatic amines and chlorinated compounds can be susceptible to photolytic degradation.[7][8] Energy from UV or even visible light can be absorbed by the molecule, promoting oxidative processes. Therefore, it is imperative to store the compound in amber or opaque containers to protect it from light exposure.[1][9]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical approach to identifying the cause and solution.

Problem: My HPLC analysis shows a significant new peak that elutes earlier than the parent compound.

  • Probable Cause: This is highly indicative of amide hydrolysis. The hydrolysis of the acetamide bond would yield 3-Amino-4-chlorophenol and 2-ethoxyacetic acid. The resulting amine is significantly more polar than the parent amide, causing it to elute earlier on a standard reversed-phase HPLC column.

  • Recommended Action:

    • Confirm the identity of the new peak using LC-MS. The mass of the degradant should correspond to the hydrolyzed product.

    • Review your storage and handling procedures. Was the compound exposed to humid conditions or stored in a non-airtight container? Was it dissolved in a non-anhydrous solvent for an extended period?

    • Implement the recommended storage protocol (Section 4.1) to prevent future occurrences.

Problem: I observe several small, new peaks in my chromatogram, and the baseline is noisy.

  • Probable Cause: This pattern often suggests oxidative degradation. Oxidation can produce a complex mixture of byproducts, which may appear as multiple small peaks.[6] This is especially likely if the compound was stored at room temperature or exposed to light.

  • Recommended Action:

    • Perform a peak purity analysis using a photodiode array (PDA) detector to confirm that your main peak is not co-eluting with degradants.

    • If possible, use mass spectrometry to get mass information on the impurity peaks, which can help elucidate their structures.

    • For future storage, consider aliquoting the compound into smaller quantities and purging the vials with an inert gas like nitrogen or argon before sealing.

Problem: My quantification results are inconsistent, even though the compound looks fine visually.

  • Probable Cause: Degradation may have occurred without a visible color change. A purity loss of 5-10% is often not visually detectable but is significant enough to impact quantitative experiments.

  • Recommended Action:

    • Do not rely solely on visual inspection. Always perform a purity check (e.g., by HPLC or NMR) on a new batch of the compound and periodically for materials in long-term storage.

    • Establish a re-test date for your stored materials. As a general rule, a compound stored for over a year, even under ideal conditions, should be re-assessed for purity before use.

Section 4: Key Protocols & Methodologies

Protocol 4.1: Recommended Procedure for Long-Term Storage
  • Aliquot: Upon receiving, if you do not intend to use the entire batch at once, aliquot the compound into smaller, single-use quantities in appropriate vials. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.

  • Select Vials: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with a stream of dry nitrogen or argon gas for 15-30 seconds to displace oxygen.

  • Seal Tightly: Immediately cap the vial tightly. For extra protection against moisture, you can wrap the cap with parafilm.

  • Label Clearly: Label each vial with the compound name, concentration (if in solution), date of storage, and aliquot number.

  • Store Cold: Place the vials in a freezer set to -20°C or colder, organized in a proper storage box.

  • Log: Maintain a detailed log of all stored materials, including storage location and dates.

Protocol 4.2: Step-by-Step Guide for a Forced Degradation Study

Forced degradation studies are crucial for understanding potential degradation pathways and for developing stability-indicating analytical methods.[7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo assess susceptibility to acid-catalyzed amide hydrolysis.
Base Hydrolysis 0.1 M NaOH4-24 hours at Room TempTo assess susceptibility to base-catalyzed amide hydrolysis.
Oxidation 3% H₂O₂24 hours at Room TempTo evaluate vulnerability to oxidative degradation.
Thermal (Solid) Dry Heat48 hours at 80°CTo determine intrinsic thermal stability in the solid state.
Photolytic ICH Q1B compliant lightPer ICH guidelinesTo assess light sensitivity and potential for photodegradation.

Experimental Workflow:

  • Prepare Solutions: Prepare a stock solution of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Apply Stress: For each condition, mix the stock solution with the stress reagent (or expose the solid/solution to heat/light). A control sample (unstressed) must be run in parallel.

  • Monitor: Periodically withdraw aliquots, neutralize if necessary (for acid/base conditions), and analyze by HPLC.

  • Analyze: Use a validated HPLC method to separate the parent compound from any degradants.[11]

  • Identify: Characterize the major degradation products using LC-MS/MS to propose degradation pathways.[12]

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep_stock->stress_ox stress_photo Photolytic Stress (ICH Q1B) prep_stock->stress_photo prep_solid Weigh Solid Compound stress_therm Thermal Stress (e.g., 80°C Dry Heat) prep_solid->stress_therm analyze_hplc Analyze by Stability- Indicating HPLC-UV stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_therm->analyze_hplc stress_photo->analyze_hplc analyze_ms Characterize Degradants by LC-MS/MS analyze_hplc->analyze_ms report Elucidate Pathways & Validate Method analyze_ms->report G cluster_oxidation Oxidative Pathway parent N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide ox_intermediate Radical Intermediates parent->ox_intermediate Oxidation (O₂, Heat, Light) hyd_product1 3-Amino-4-chlorophenol parent->hyd_product1 Hydrolysis (H₂O, H⁺/OH⁻) ox_product Colored Quinone-Imine & Polymeric Products ox_intermediate->ox_product Further Oxidation hyd_product2 2-Ethoxyacetic Acid

Caption: Potential thermal degradation pathways.

References

  • Koshiro, M., et al. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(11), 1819-1821. Available at: [Link]

  • Sathiyanarayanan, S., et al. (2014). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. ResearchGate. Available at: [Link]

  • Closmann, F. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. Available at: [Link]

  • National Hazardous Substances Library. General storage and handling advice. WorkSafe New Zealand. Available at: [Link]

  • Neuenfeld, S., et al. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 36, 331-336. Available at: [Link]

  • Feng Sheng Chemical. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Feng Sheng Chemical Co., Ltd. Available at: [Link]

  • Scribd. (n.d.). Forced Degradation Study Overview. Scribd. Available at: [Link]

  • Sinochem Nanjing Corporation. (n.d.). Phenylacetamide MSDS/SDS. Sinochem Nanjing. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Teasdale, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Singh, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 4(1). Available at: [Link]

  • University of Auckland. (2024). Management of Time-Sensitive Chemicals. University of Auckland Health, Safety and Wellbeing. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. Available at: [Link]

  • Al-Naijar, I. M. M., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]

Sources

Optimization

Reducing byproduct formation in N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide amidation

Welcome to the Technical Support Center for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide . This guide is designed for researchers and drug development professionals optimizing the amidation of 4-chloro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide . This guide is designed for researchers and drug development professionals optimizing the amidation of 4-chloro-1,3-phenylenediamine with 2-ethoxyacetyl chloride.

Here, we bypass generic advice to provide a deep, mechanistic breakdown of the reaction, a self-validating experimental protocol, and targeted troubleshooting for common byproduct formations.

Section 1: Mechanistic Insights & Causality of Byproduct Formation

The formation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide relies on a highly regioselective . Understanding the electronic and steric environment of the starting material is critical to preventing byproduct formation.

  • Regioselectivity (1-Amino vs. 3-Amino): In 4-chloro-1,3-phenylenediamine, the 3-amino group is ortho to the chlorine atom, while the 1-amino group is para. Chlorine exerts a strong, distance-dependent electron-withdrawing inductive (-I) effect. This heavily deactivates the adjacent ortho (3-amino) position. Combined with the steric bulk of the chlorine atom, the 1-amino position remains significantly more nucleophilic and accessible, making it the kinetically favored site.

  • Bis-Amidation: If the local concentration of the highly reactive 2-ethoxyacetyl chloride is too high, the activation energy barrier for the deactivated 3-amino group can be overcome, leading to double amidation (bis-amide).

  • Hydrolysis: 2-ethoxyacetyl chloride is highly susceptible to nucleophilic attack by adventitious water, which competitively forms 2-ethoxyacetic acid.

Quantitative Data: Byproduct Troubleshooting Matrix
Byproduct / IssueMechanistic CausePrevention StrategyTarget Threshold
Bis-amide Excess acid chloride or high local concentration during addition.Strictly limit acid chloride to 1.02 eq. Use dropwise addition.< 2.0%
3-Amido Regioisomer Elevated temperatures overcoming the activation energy barrier of the hindered 3-position.Maintain internal reaction temperature strictly at 0–5 °C.< 1.0%
2-Ethoxyacetic Acid Hydrolysis of the acid chloride by adventitious water or aqueous bases.Use anhydrous solvents and non-nucleophilic organic bases.< 3.0%
Dark Brown Mixture Oxidation of the electron-rich phenylenediamine starting material.Degas solvents; purge system with N₂; protect from light.N/A (Visual)

Section 2: Reaction Workflow & Pathway Visualization

The following diagram illustrates the kinetic pathways of the amidation reaction, highlighting the critical conditions required to drive the reaction toward the desired mono-amide while suppressing off-target pathways.

AmidationWorkflow Start 4-Chloro-1,3-phenylenediamine + 2-Ethoxyacetyl chloride Desired N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide (Desired Product) Start->Desired 0-5 °C, 1.02 eq Acid Chloride, Inert Atm, Dry Solvent BisAmide Bis-amide (Over-amidation) Start->BisAmide Excess Acid Chloride, Elevated Temp Regioisomer 3-Amido Isomer (Poor Regioselectivity) Start->Regioisomer Kinetic Escape (Temp > 10 °C) Oxidation Colored Impurities (Oxidation) Start->Oxidation O2/Light Exposure Hydrolysis 2-Ethoxyacetic Acid (Hydrolysis) Start->Hydrolysis Moisture / Wet Solvent

Caption: Reaction pathways and byproduct formation in the amidation workflow.

Section 3: Optimized Step-by-Step Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes a specific validation checkpoint to confirm the physical and chemical state of the reaction before proceeding.

Step 1: System Preparation & Purging

  • Action: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel. Purge the system with inert Nitrogen (N₂) for 15 minutes.

  • Causality: Phenylenediamines are highly susceptible to oxidation into colored quinone-diimine derivatives. The inert atmosphere prevents this degradation.

  • Validation: A positive pressure N₂ bubbler must show steady flow, ensuring no atmospheric oxygen or moisture enters the system.

Step 2: Reagent Dissolution

  • Action: Charge the flask with 4-chloro-1,3-phenylenediamine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Stir until a clear, homogeneous solution is achieved. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the amine for the acyl chloride.

  • Validation: Visual confirmation of complete dissolution is required to ensure no localized concentration gradients exist, which could lead to over-amidation.

Step 3: Thermal Control

  • Action: Submerge the flask in an ice-water bath. Wait until the internal temperature probe reads strictly between 0 °C and 5 °C.

  • Causality: Regioselectivity is kinetically controlled. Maintaining low heat prevents the system from overcoming the higher activation energy barrier of the sterically hindered 3-amino position.

  • Validation: The internal probe must stabilize at < 5 °C for at least 5 minutes before proceeding to Step 4.

Step 4: Controlled Addition

  • Action: Dissolve 2-ethoxyacetyl chloride (1.02 eq) in 2 volumes of anhydrous DCM. Transfer to the addition funnel. Add dropwise to the reaction mixture at a rate of 1 drop/sec.

  • Causality: Dropwise addition keeps the steady-state concentration of the highly reactive electrophile low, ensuring it reacts exclusively with the most nucleophilic site (the 1-amino group).

  • Validation: Monitor the internal temperature probe continuously; the exothermic addition must not cause the internal temperature to spike above 5 °C.

Step 5: Reaction Monitoring

  • Action: After addition is complete, stir the mixture at 0–5 °C for 1 hour.

  • Validation: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. The reaction is self-validated as complete when the mono-amide peak plateaus and the starting material is < 2%.

Step 6: Quenching & Workup

  • Action: Quench the reaction by adding 5 volumes of cold, saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes the DIPEA·HCl salt and hydrolyzes any trace unreacted acid chloride, partitioning the impurities into the aqueous layer while the desired product remains in the organic DCM layer.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use standard Schotten-Baumann conditions (aqueous NaOH) for this reaction? A: While classic are highly effective for many robust amidation reactions, 2-ethoxyacetyl chloride is exceptionally prone to hydrolysis due to the activating nature of the ethoxy group. Using an aqueous base will lead to rapid hydrolysis, forming 2-ethoxyacetic acid and drastically reducing your yield. Anhydrous conditions with an organic base (like DIPEA) are strongly recommended to preserve the integrity of the acyl chloride .

Q: My HPLC shows 15% bis-amide formation. How do I prevent this in the next batch? A: Bis-amidation is an irreversible over-reaction that occurs when the local concentration of the acid chloride is too high, or if an excess of the reagent is used. To prevent this, ensure you are utilizing inverse addition (slowly adding the acid chloride to the amine, never the reverse) and strictly limit your stoichiometry to 1.02 equivalents. Maintaining the internal temperature below 5 °C is also critical to suppress this secondary reaction.

Q: The regioselectivity is poor, and I am isolating significant amounts of the 3-amido isomer. What went wrong? A: Poor regioselectivity is almost always a symptom of thermal escape. The 1-amino group is kinetically favored, but if the reaction temperature spikes during the exothermic addition of the acid chloride, the system gains enough thermal energy to overcome the steric and electronic barriers of the 3-amino position. Ensure your addition rate is strictly controlled (1 drop/sec) and your cooling bath is sufficient to handle the exotherm.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

  • Schotten–Baumann reaction Source: Wikipedia URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing scale-up challenges in the synthesis of N-(3-Amino-4-chlorophenyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing scale-up challenges in the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6).

This intermediate presents a classic process chemistry dilemma: balancing regioselectivity during acylation against chemoselectivity during reduction. Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure batch-to-batch reproducibility at the kilogram scale.

I. Synthetic Strategy & Workflow

Industrially, attempting a one-step direct acylation of 4-chloro-1,3-phenylenediamine is notoriously problematic due to poor regioselectivity, leading to over-acylation and difficult-to-separate regioisomers. The industry-standard approach is a two-step sequence starting from 4-chloro-3-nitroaniline.

SyntheticRoutes SM1 4-Chloro-3-nitroaniline (Preferred Starting Material) Int1 N-(4-Chloro-3-nitrophenyl)- 2-ethoxyacetamide (Nitro Intermediate) SM1->Int1 Step 1: Acylation (High Yield/Purity) SM2 4-Chloro-1,3-phenylenediamine (Problematic Starting Material) Target N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide (Target Intermediate) SM2->Target Direct Acylation (Low Selectivity) Impurity Di-acylated & Regioisomer Impurities SM2->Impurity Over-acylation & Wrong Regioisomer Reagent 2-Ethoxyacetyl Chloride + Acid Scavenger Reagent->Int1 Int1->Target Step 2: Nitro Reduction (Requires Dehalogenation Control)

Figure 1: Comparison of synthetic routes for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

II. Troubleshooting Guide: Step 1 - The Acylation Reaction

The Objective: Conversion of 4-chloro-3-nitroaniline to N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide using 2-ethoxyacetyl chloride.

Common Scale-Up Issues & Causality

At the bench scale, this reaction is straightforward. At the pilot scale, the highly reactive nature of 2-ethoxyacetyl chloride causes localized hotspots due to inadequate mixing. This thermal runaway accelerates the formation of di-acylated impurities and promotes the hydrolysis of the acid chloride before it can react with the aniline.

Self-Validating Protocol: Controlled Acylation
  • Reactor Preparation: Charge a glass-lined reactor with 4-chloro-3-nitroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) (8-10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq). Validation Check: Ensure the water content of the mixture is <0.05% via Karl Fischer titration prior to proceeding. High moisture will hydrolyze the acid chloride.

  • Temperature Control: Cool the jacketed reactor to 0–5 °C.

  • Reagent Dosing: Dose 2-ethoxyacetyl chloride (1.05 eq) continuously over 2–3 hours. Validation Check: Monitor the internal temperature. If Tinternal​ exceeds 10 °C, pause dosing immediately. The reaction is self-validating: a stable temperature profile indicates proper mixing and reaction kinetics.

  • Quench & Isolation: Quench with water, distill off THF, and crystallize the product from an ethanol/water mixture.

III. Troubleshooting Guide: Step 2 - The Nitro Reduction

The Objective: Catalytic hydrogenation of the nitro intermediate to the final target, N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

The Critical Challenge: Hydrodehalogenation

The most severe scale-up failure in this synthesis is hydrodehalogenation —the reductive cleavage of the carbon-chlorine bond [1]. Standard Palladium on Carbon (Pd/C) catalysts are highly active for nitro reduction but equally active for oxidative addition into C-Cl bonds, especially when activated by the electron-withdrawing nature of the aromatic ring [2].

Causality & Mechanistic Solution

To prevent the loss of the chlorine atom, you must selectively poison the catalyst sites responsible for C-Cl cleavage while preserving the sites active for N-O reduction. This is achieved by:

  • Switching to Platinum: Pt has a lower propensity for dehalogenation than Pd.

  • Using Sulfided Catalysts or Inhibitors: Utilizing Pt(S)/C (sulfided platinum) or adding inhibitors like morpholine or sodium phosphite/ethanolamine physically blocks the highly active catalytic centers [1][3].

Self-Validating Protocol: Selective Hydrogenation
  • Reactor Setup: Charge a high-pressure Hastelloy reactor with N-(4-chloro-3-nitrophenyl)-2-ethoxyacetamide, THF/Methanol (1:1, 10 vol), and 3% Pt(S)/C catalyst (0.1 mol%).

  • Inhibitor Addition: Add morpholine (0.5% w/w relative to substrate) to further suppress dehalogenation [2].

  • Pressurization: Purge with N2​ (3x), then H2​ (3x). Pressurize to 3–4 bar H2​ .

  • Reaction Execution: Heat to 35 °C. Validation Check (The Hydrogen Uptake Curve): Monitor the mass flow controller. You should observe a sharp, linear H2​ uptake. A distinct inflection point followed by a flat plateau indicates complete nitro reduction. Critical: If H2​ uptake continues at a slow, steady rate after the theoretical volume is consumed, hydrodehalogenation is occurring. Quench immediately.

  • pH Monitoring: Validation Check: Monitor the pH of the reaction mixture. A drop below pH 6.0 indicates the generation of HCl gas, a direct byproduct of C-Cl cleavage [2].

  • Workup: Vent H2​ , purge with N2​ , filter through Celite to remove the catalyst, and concentrate under reduced pressure.

IV. Quantitative Data: Catalyst Selection Matrix

Summarized below is pilot-scale data comparing catalyst systems for the reduction of chloronitroarenes.

Catalyst SystemAdditive / InhibitorConversion (%)Dehalogenation Impurity (%)Scale-Up Recommendation
5% Pd/C None>99.0%15.0 - 30.0%Do Not Use (Severe yield loss)
5% Pt/C None>99.0%5.0 - 10.0%⚠️ Caution (Requires strict time control)
Raney Nickel Morpholine95.0%< 1.0%Viable (Requires higher pressure/temp)
3% Pt(S)/C None>99.5%< 0.5%🌟 Highly Recommended (Best baseline)
1% Pt-V/C Sodium Phosphite>99.5%< 0.1%🌟 Optimal (Highest purity at >10kg scale) [1][3]

V. Frequently Asked Questions (FAQs)

Q: Why can't we just start with 4-chloro-1,3-phenylenediamine and acylate it directly? A: Regioselectivity. The diamine has two amino groups. While the amine at position 1 (meta to the chlorine) is slightly more nucleophilic than the sterically hindered amine at position 3 (ortho to the chlorine), the energy difference is not large enough to prevent significant di-acylation and position-3 acylation at scale. The purification costs to remove these isomers far exceed the cost of the two-step nitro-reduction route.

Q: During the hydrogenation step, my catalyst deactivated before full conversion. What happened? A: Catalyst poisoning. If your starting nitro intermediate (from Step 1) was not thoroughly washed, residual acid chloride or HCl from the acylation step can poison the Pt(S)/C catalyst. Ensure the intermediate is rigorously purified and the pH is neutral before hydrogenation.

Q: How do I control the crystallization of the final API intermediate to avoid oiling out? A: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly in ethanol/water mixtures. To prevent this, hold the temperature at the cloud point (typically around 45–50 °C) and seed the reactor with 0.5% w/w of pure crystals. Allow the seed bed to age for 2 hours before initiating a slow, linear cooling ramp (0.1 °C/min) to 5 °C.

VI. References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Dehalogenation inhibitor - CN103242168A - Google Patents. Available at:

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide Workflows

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6). This bifunctional intermediate presents unique chemoselectivity challenges due to the presence of an unactivated aryl chloride at the C4 position, a nucleophilic primary amine at the C3 position, and a potentially sensitive ethoxyacetamide moiety[1].

Our troubleshooting guides and protocols focus on establishing self-validating systems for catalyst selection, ensuring reproducible C-N cross-coupling and functionalization.

Reaction Pathway Visualization

To establish a baseline for troubleshooting, it is critical to map the competing reactive sites on the molecule. The diagram below illustrates the divergent synthetic pathways depending on your catalyst and reaction conditions.

Chemoselectivity Substrate N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide PathA Path A: C4-Chloride Buchwald-Hartwig Amination Substrate->PathA Pd/Ligand Strong Base PathB Path B: C3-Amine Direct Functionalization Substrate->PathB Electrophile Mild Base ProductA C4-Aminated Scaffold (Pd-Catalyzed) PathA->ProductA ProductB C3-Substituted Scaffold (Electrophilic Addition) PathB->ProductB

Chemoselective divergence of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Troubleshooting Guides & FAQs

FAQ 1: How do I prevent the free primary amine (C3) from poisoning the Palladium catalyst during C4-chloride amination?

The Issue: When attempting a Buchwald-Hartwig amination on the C4-chloride, the adjacent C3-primary amine can coordinate strongly to the palladium center, forming off-cycle inactive Pd(II) species or leading to unintended oligomerization[2]. The Solution (Causality & Catalyst Choice): You must utilize highly sterically demanding, electron-rich monodentate phosphine ligands. Ligands such as BrettPhos or RuPhos paired with a Pd(II) precatalyst (e.g., Pd-G3 or Pd-G4 palladacycles) are essential[2][3]. The extreme steric bulk of these ligands prevents the formation of bis-ligated PdL₂ complexes and actively destabilizes the coordination of the substrate's primary amine to the metal center, forcing the catalytic cycle forward through oxidative addition of the C-Cl bond[3]. Self-Validation Check: Monitor the reaction via LC-MS. If you observe a mass corresponding to a dimer (substrate-substrate coupling), your ligand is not sufficiently bulky. Switch from XPhos to BrettPhos.

FAQ 2: Why am I observing high levels of dehalogenation (hydrodechlorination) instead of the desired C-N cross-coupling?

The Issue: The aryl chloride is reduced to an aryl proton (yielding N-(3-aminophenyl)-2-ethoxyacetamide) rather than undergoing amination. The Solution: Dehalogenation occurs when the rate of β-hydride elimination (often from the amine or alkoxide base) outcompetes reductive elimination.

  • Base Selection: Avoid bases with beta-hydrogens if possible. Switch from sodium tert-butoxide (NaOtBu) to weaker, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[4].

  • Ligand Tuning: Accelerate the reductive elimination step by increasing the bite angle or steric pressure around the Pd center. Biaryl phosphines like tBuBrettPhos enforce a geometry that dramatically lowers the activation barrier for reductive elimination, out-competing the dehalogenation pathway[3].

FAQ 3: Can I selectively functionalize the C3-amine while leaving the C4-chloride intact?

The Issue: Attempting to acylate or alkylate the C3-amine results in complex mixtures or unwanted side reactions at the ethoxyacetamide chain. The Solution: Yes, the C-Cl bond is completely inert to standard electrophilic conditions without a transition metal catalyst. For selective C3-N-alkylation, use mild conditions: an alkyl halide with a weak base (e.g., K₂CO₃ in DMF at room temperature). The ethoxyacetamide nitrogen is significantly less nucleophilic due to the electron-withdrawing carbonyl group, ensuring high regioselectivity for the C3-aniline amine[1].

Quantitative Catalyst Screening Data

To guide your initial optimization, the following table summarizes typical screening results for the Buchwald-Hartwig amination of the C4-chloride using morpholine as a model secondary amine nucleophile.

Catalyst System (2 mol% Pd)Base (2.0 equiv)Solvent / TempConversion (%)Chemoselectivity (C4-Amination vs. Dehalogenation)
Pd₂(dba)₃ / XPhosNaOtBuToluene / 100°C45%1.5 : 1 (High dehalogenation)
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane / 100°C<10%N/A (Catalyst poisoning by C3-amine)
BrettPhos Pd G3 LiHMDS THF / 65°C >95% >20 : 1 (Optimal)
tBuBrettPhos Pd G3K₃PO₄t-Amyl OH / 90°C88%15 : 1

Note: The BrettPhos Pd G3 / LiHMDS system provides the optimal balance of reactivity and functional group tolerance for this specific scaffold.

Step-by-Step Methodology: Chemoselective C4-Amination

This self-validating protocol utilizes a precatalyst system to ensure reliable generation of the active monoligated Pd(0) species, mitigating the risk of C3-amine poisoning[2].

Materials:

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.2 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Protocol:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL vial equipped with a magnetic stir bar, add N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.0 mmol) and BrettPhos Pd G3 (2 mol%).

  • Solvent & Nucleophile Addition: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3x). Add anhydrous THF (10 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Base Addition (Critical Step): Cool the reaction mixture to 0°C. Dropwise, add the LiHMDS solution (2.2 mmol). Causality: Slow addition at low temperature prevents localized heating and premature degradation of the sensitive ethoxyacetamide moiety.

  • Reaction Execution: Warm the reaction to 65°C and stir for 4-6 hours.

  • Validation & Workup: Monitor by TLC or LC-MS. The disappearance of the starting material mass and the appearance of the product mass without significant dimer formation validates the catalytic cycle. Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

References

  • N-(3-amino-4-chlorophenyl)-2-ethoxyacetamide — Chemical Properties. NextSDS. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - NIH. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide vs. Fluorinated Analogs

Executive Summary The strategic substitution of halogen atoms in aromatic and aliphatic systems is a foundational principle in modern drug discovery and organic synthesis. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic substitution of halogen atoms in aromatic and aliphatic systems is a foundational principle in modern drug discovery and organic synthesis. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide serves as a highly functionalized building block, possessing a reactive 3-amino group for cross-coupling or acylation, and an ethoxyacetamide moiety that governs its metabolic and hydrolytic profile.

Replacing the 4-chloro substituent with a 4-fluoro group, or introducing fluorine atoms into the ethoxyacetamide chain, fundamentally alters the molecule's electronic landscape. This guide objectively compares the reactivity, nucleophilicity, and hydrolytic stability of the chlorinated parent compound against its fluorinated analogs, providing researchers with the mechanistic causality and experimental workflows needed to leverage these differences.

Mechanistic Causality: The Halogen Effect

To predict the behavior of these analogs, one must understand the distinct electronic push-pull dynamics exerted by chlorine versus fluorine.

Electronic Effects on the Aniline Core

The reactivity of the 3-amino group is intrinsically linked to the electron density of the nitrogen atom, which is modulated by the adjacent (ortho) halogen at position 4[1].

  • The 4-Chloro Analog: Chlorine exerts a weak inductive withdrawing effect (-I) and a weak resonance donating effect (+M). The net result is a mild deactivation of the aromatic ring, leaving the 3-amino group with moderate basicity and nucleophilicity[2].

  • The 4-Fluoro Analog: Fluorine presents a classic case of competing electronic effects. It is highly electronegative, exerting a powerful inductive withdrawal (-I). However, due to excellent 2p-2p orbital overlap with the aromatic ring, it is also a strong resonance donor (+M)[3]. For the adjacent 3-amino group, the strong inductive withdrawal dominates the localized environment. This pulls electron density away from the nitrogen, stabilizing the conjugate acid less effectively than chlorine, which directly lowers the pKa and decreases the nucleophilicity of the amine[1][2].

Amide Hydrolysis Stability

The ethoxyacetamide side chain is susceptible to chemical and enzymatic hydrolysis. Fluorination strategies here yield divergent results based on the exact site of substitution:

  • Aliphatic Fluorination: Introducing fluorine into the alkyl chain (e.g., a difluoroethoxy group) significantly enhances hydrolytic stability. The strong C-F bond (bond energy ~472 kJ/mol) and the larger van der Waals radius of the CF3/CF2 groups provide steric shielding to the amide carbonyl, extending the biological half-life[4].

  • N-Fluorination: Direct N-trifluoromethylation of the amide nitrogen paradoxically increases susceptibility to hydrolysis due to extreme electron withdrawal destabilizing the amide resonance. Conversely, N-difluoromethylation has been shown to enhance stability by up to 2,000-fold compared to standard amides[5].

G cluster_chloro N-(3-Amino-4-chlorophenyl) Core cluster_fluoro N-(3-Amino-4-fluorophenyl) Core Cl_Node 4-Chloro Substituent Weak -I, Weak +M NH2_Cl 3-Amino Group Moderate Nucleophilicity (Higher pKa) Cl_Node->NH2_Cl Inductive Withdrawal F_Node 4-Fluoro Substituent Strong -I, Strong +M NH2_F 3-Amino Group Reduced Nucleophilicity (Lower pKa) F_Node->NH2_F Strong Inductive Withdrawal

Caption: Electronic push-pull dynamics of 4-chloro vs. 4-fluoro substituents on the adjacent 3-amino group.

Quantitative Reactivity Profiling

The following table summarizes the comparative physicochemical and reactivity parameters of the parent compound and its theoretical fluorinated derivatives.

ParameterN-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide4-Fluoro Analog4-Fluoro, N-Difluoromethyl Analog
C-X Bond Energy (Aryl) ~397 kJ/mol~472 kJ/mol~472 kJ/mol
Estimated pKa (3-NH2) ~4.0 - 4.2~3.5 - 3.8~3.5 - 3.8
Relative Nucleophilicity Baseline (1.0x)Reduced (~0.6x)Reduced (~0.6x)
Amide Hydrolysis t1/2​ Moderate (Baseline)ModerateHighly Stable (>100x Baseline)
Primary S_NAr Reactivity LowHigh (F is a better leaving group)High

Experimental Methodologies

To objectively validate the reactivity differences between the chloro and fluoro analogs, the following self-validating experimental workflows must be employed.

Protocol A: Kinetic Assay for Amide Hydrolysis

This protocol determines the hydrolytic stability of the ethoxyacetamide moiety under physiological conditions.

  • Preparation of Stock Solutions: Dissolve the chloro- and fluoro-analogs in HPLC-grade DMSO to a concentration of 10 mM.

  • Incubation Media: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution adjusted to pH 7.4. Pre-warm the buffer to 37°C in a thermoshaker.

  • Reaction Initiation: Spike the 10 mM stock solutions into the PBS to achieve a final compound concentration of 10 µM (0.1% DMSO final).

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 100 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate buffer salts and halt hydrolysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

G Start Prepare Substrates: Cl-Acetamide vs F-Analogs Incubate Incubate in Buffered Media (pH 7.4, 37°C) Start->Incubate Quench Time-Course Aliquots Quench with Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis Quantify Remaining Parent Quench->Analyze Kinetics Calculate Hydrolysis Half-Life (t1/2) Analyze->Kinetics

Caption: Step-by-step experimental workflow for LC-MS/MS comparative amide hydrolysis profiling.

Protocol B: Nucleophilic Acylation Assay of the 3-Amino Group

This assay quantifies the relative nucleophilicity of the 3-amino group by measuring its reaction rate with a standard electrophile.

  • Reaction Setup: In separate, dry 10 mL round-bottom flasks under nitrogen, dissolve 0.5 mmol of either the 4-chloro or 4-fluoro analog in 5 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.0 mmol (2.0 eq) of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Cool the mixture to 0°C.

  • Electrophile Introduction: Add 0.55 mmol (1.1 eq) of benzoyl chloride dropwise over 5 minutes.

  • Kinetic Tracking: Monitor the disappearance of the starting aniline via HPLC at 5, 10, 20, and 30 minutes.

  • Validation: The 4-fluoro analog will exhibit a slower rate of conversion compared to the 4-chloro analog, validating the hypothesis that the strong inductive withdrawal of fluorine suppresses the nucleophilicity of the ortho-amine.

References

  • P-Chloroaniline: Organic Chemistry Study Guide Fiveable [Link]

  • The role of fluorine in medicinal chemistry: Fluorine substitution to extend the biological half life Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Desulfurizative Fluorination of N–CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability ResearchGate[Link]

Sources

Comparative

Benchmarking green chemistry synthesis routes for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Introduction: Re-engineering Synthesis for Sustainability N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a substituted acetamide that represents a class of compounds frequently encountered as intermediates in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-engineering Synthesis for Sustainability

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a substituted acetamide that represents a class of compounds frequently encountered as intermediates in the development of pharmaceuticals and other high-value chemicals. The traditional synthesis of such molecules often relies on stoichiometric reagents, hazardous solvents, and energy-intensive processes, resulting in a significant environmental footprint. As the chemical industry pivots towards sustainable practices, driven by both regulatory pressure and a collective responsibility, it is imperative to benchmark and adopt greener synthetic alternatives.[1]

This guide provides an in-depth comparison of traditional versus green chemistry-informed synthesis routes for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide. We will deconstruct the synthesis into its core transformations, critically evaluate the methodologies based on the twelve principles of green chemistry, and provide validated, step-by-step protocols.[2] The objective is to equip researchers and process chemists with the data and rationale needed to implement safer, more efficient, and environmentally benign manufacturing processes.

Deconstructing the Synthetic Pathway

The synthesis of our target molecule from the commercially available starting material, 4-chloro-3-nitroaniline, can be logically dissected into two primary chemical transformations:

  • Reduction of the aromatic nitro group to an amine.

  • Selective Acylation of the resulting diamine with an ethoxyacetyl group.

We will analyze each step through the lens of green chemistry, comparing a conventional approach with a modern, greener alternative.

Step 1: Reduction of 4-Chloro-3-nitroaniline

The conversion of the nitro group on 4-chloro-3-nitroaniline to a primary amine is a foundational step. The choice of reducing agent and solvent system is critical to the overall sustainability of the process.

Diagram: Synthetic Pathways for Step 1

cluster_0 Traditional Route cluster_1 Green Route A 4-Chloro-3-nitroaniline B SnCl2·2H2O, HCl Ethanol/Water A->B Stoichiometric Metal Reduction D Fe Powder, NH4Cl Ethanol/Water (Reflux) A->D Catalytic-like Metal Reduction C 4-Chloro-benzene-1,3-diamine (High Metal Waste) B->C E 4-Chloro-benzene-1,3-diamine (Benign Byproducts) D->E start Start step1 Suspend 4-Chloro-benzene-1,3-diamine in Water start->step1 step2 Cool mixture in an ice bath step1->step2 step3 Add Ethoxyacetic Anhydride (or other acylating agent) dropwise with vigorous stirring step2->step3 step4 Monitor reaction by TLC/LCMS (Typically < 1 hour) step3->step4 step5 Product Precipitates from Reaction Mixture step4->step5 step6 Isolate by Vacuum Filtration step5->step6 step7 Wash with Cold Water step6->step7 step8 Dry in vacuo step7->step8 end_node Pure Product step8->end_node

Caption: Simplified workflow for aqueous N-acylation.

Quantitative Benchmarking: A Comparison of Metrics

To objectively compare these routes, we can use established green chemistry metrics. The following table provides an estimated comparison based on typical experimental conditions.

MetricTraditional Route (1A + 2A)Green Route (1B + 2B)Rationale for Improvement
Primary Solvents Ethanol, DMF, DCMEthanol, WaterReplaces toxic DMF and DCM with benign water. [2][3]
Key Reagents SnCl₂, Ethoxyacetyl ChlorideFe, NH₄Cl, Ethoxyacetic AnhydrideReplaces toxic, heavy-metal salt with benign iron and a less hazardous acylating agent.
Atom Economy LowModerate to HighThe iron reduction has better atom economy than the tin reduction. Use of anhydride is better than acid chloride.
Process Mass Intensity (PMI) High (>100)Lower (<50)Drastic reduction in solvent use and elimination of extraction solvents and stoichiometric base significantly lowers PMI.
E-Factor (Waste/Product) HighLowTin and solvent waste are largely eliminated. The primary byproduct is water and iron oxides.
Work-up/Purification Multi-step extraction, ChromatographyFiltration, Water washSimplification of work-up is a major advantage, saving time, energy, and materials.
Safety & Health High (Toxic reagents & solvents)High (Benign materials)Eliminates carcinogens, reproductive toxins, and highly corrosive materials.

Experimental Protocols

The following protocols are representative examples for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Protocol 1: Greener Synthesis Route

Step 1B: Iron-Mediated Reduction of 4-Chloro-3-nitroaniline

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitroaniline (10.0 g, 57.9 mmol), ethanol (100 mL), and water (25 mL).

  • Add ammonium chloride (1.55 g, 29.0 mmol) and iron powder (9.7 g, 174 mmol, 3 eq.).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and add a small amount of sodium carbonate to basify.

  • Filter the hot suspension through a pad of celite to remove the iron oxides. Wash the celite pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-chloro-benzene-1,3-diamine, which can often be used in the next step without further purification.

Step 2B: Aqueous N-Acylation

  • Suspend the crude 4-chloro-benzene-1,3-diamine (approx. 57.9 mmol) in 150 mL of water in a flask with vigorous overhead or magnetic stirring.

  • Cool the suspension in an ice-water bath to 0-5 °C.

  • Slowly add ethoxyacetic anhydride (1.1 eq.) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C. Note: Ethoxyacetic anhydride can be prepared from ethoxyacetic acid and acetic anhydride.

  • Allow the reaction to stir at 0-5 °C for 1 hour after the addition is complete. A precipitate should form.

  • Check for completion by TLC or LCMS.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any unreacted starting material and water-soluble byproducts.

  • Dry the product, N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, under vacuum at 40-50 °C to a constant weight.

Conclusion and Future Outlook

This guide demonstrates that significant improvements in the sustainability profile for the synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide are not only possible but also practical. By replacing a stoichiometric tin reduction with an iron-mediated process and swapping a hazardous organic solvent-based acylation for an aqueous protocol, we can drastically reduce waste, improve safety, and simplify the overall manufacturing process.

The principles applied here—choosing benign reagents, prioritizing safer solvents like water, and designing for process simplification—are universally applicable. Further advancements could explore enzymatic routes for even greater selectivity and milder conditions or the implementation of continuous flow processes to enhance safety and efficiency. [4]As scientists and drug development professionals, the adoption of such green methodologies is a critical step towards a more sustainable and responsible chemical enterprise.

References

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. PubMed. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

  • Preparation method of 4-chloro-3-nitroanisole. Eureka | Patsnap. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • An Environmentally Friendly and Efficient Green Method for Acylation. IJPPR. [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Green Acetylation of Primary Aromatic Amines. Resonance. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives to corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide. ResearchGate. [Link]

  • Method for preparing 4-chlorine-3-nitroanisole.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]

  • The Synthesis and Applications of 4-Chloro-3-nitrotoluene: A Chemical Intermediate Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • The greening of peptide synthesis. RSC Publishing. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. [Link]

  • Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. MDPI. [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide (3a–e) derivatives and 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide (3f–j) derivatives. ResearchGate. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • Retracted Article: Ecofriendly Approaches in nanomaterial synthesis for sustainable healthcare applications. E3S Web of Conferences. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Green Chemistry. Semantic Scholar. [Link]

  • Recent advances in catalytic asymmetric synthesis. Semantic Scholar. [Link]

  • Diols and Amino-Polyols. Digital CSIC. [Link]

  • l-Asparagine–EDTA–amide silica-coated MNPs: a highly efficient and nano-ordered multifunctional core–shell organocatalyst for green synthesis of 3,4-dihydropyrimidin-2(1H)-one compounds. RSC Publishing. [Link]

Sources

Validation

Structural comparison of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide derivatives

An in-depth technical analysis for drug development professionals and synthetic chemists focusing on the structural optimization of kinase inhibitors and target-specific ligands. Executive Summary In small-molecule drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and synthetic chemists focusing on the structural optimization of kinase inhibitors and target-specific ligands.

Executive Summary

In small-molecule drug discovery, the selection of anilino building blocks critically dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting inhibitors. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS 954565-51-6) has emerged as a highly versatile bifunctional intermediate[1]. It features a nucleophilic 3-amino group primed for heteroaryl cross-coupling (e.g., to quinazoline or pyrimidine cores) and an ethoxyacetamide tail designed to occupy the solvent-exposed channel of kinase ATP-binding pockets.

This guide objectively compares the ethoxyacetamide derivative against its methoxy and des-alkoxy (acetamide) analogs, providing mechanistic insights into how minor structural variations drive significant differences in target affinity, metabolic stability, and synthetic utility[2].

Structural Derivatization & Mechanistic Rationale

When designing ATP-competitive inhibitors (such as 4-anilinoquinazolines for EGFR or PDGFR), the 4-chloro substituent of the aniline ring locks the molecule into a hydrophobic "gatekeeper" pocket[3]. This forces the meta-amide tail outward toward the solvent interface. The choice of the alkoxy group on this tail is not arbitrary; it is a calculated thermodynamic maneuver.

  • Des-alkoxy (Acetamide) Analog : Lacks the ether oxygen, depriving the molecule of a critical hydrogen-bond acceptor. This results in suboptimal water displacement at the pocket entrance.

  • Methoxyacetamide Analog : Reintroduces the ether oxygen, allowing for water-mediated hydrogen bonding. However, its shorter alkyl chain leaves a hydrophobic void in larger solvent channels.

  • Ethoxyacetamide Analog : The addition of a single methylene group provides an extended hydrophobic reach. Causality : This extra bulk displaces ordered, high-energy water molecules from the solvent channel into the bulk solvent, yielding a favorable entropic gain ( ΔS>0 ) that significantly boosts binding affinity. Furthermore, the steric bulk of the ethoxy group shields the adjacent amide bond from enzymatic hydrolysis by amidases, extending the compound's half-life[4].

Derivatization A 3-Amino-4-chloroaniline (Core Scaffold) B N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide (Ethoxy Derivative) A->B Ethoxyacetyl chloride (TEA, DCM) C N-(3-Amino-4-chlorophenyl) -2-methoxyacetamide (Methoxy Derivative) A->C Methoxyacetyl chloride (TEA, DCM) D N-(3-Amino-4-chlorophenyl) acetamide (Des-alkoxy Derivative) A->D Acetyl chloride (TEA, DCM)

Figure 1: Divergent synthetic workflow for generating 3-amino-4-chlorophenyl amide derivatives.

Physicochemical Profiling & Experimental Data

The table below summarizes the physicochemical properties and representative biological performance of these building blocks when incorporated into a standard 4-anilinoquinazoline scaffold[5].

Table 1: Structural and Performance Comparison

Derivative ScaffoldCAS NumberR-GroupEst. LogPTPSA (Ų)Relative IC50 (EGFR)Half-life (Human Microsomes)
Acetamide -CH₃1.855.145.2 nM15 min
Methoxyacetamide 926265-38-5-CH₂-O-CH₃2.164.312.5 nM32 min
Ethoxyacetamide 954565-51-6-CH₂-O-CH₂CH₃2.564.38.1 nM45 min

Data Interpretation: The ethoxyacetamide derivative achieves the lowest IC50 and the longest half-life. The increased LogP (2.5) enhances passive membrane permeability, while the steric hindrance of the ethoxy group protects the amide linkage from rapid metabolic degradation.

Experimental Protocol: Self-Validating SNAr Coupling

To utilize N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in drug synthesis, it is typically coupled to a heteroaryl chloride via Nucleophilic Aromatic Substitution (SNAr). The following protocol is designed as a self-validating system , ensuring that reaction progress and product purity can be visually and chemically confirmed without complex chromatography.

Objective: Synthesize a 4-anilinoquinazoline inhibitor core.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (1.05 eq)

  • Isopropanol (IPA, 0.2 M)

  • HCl (4M in dioxane, 0.1 eq)

Step-by-Step Methodology:

  • Initiation: Suspend the quinazoline core and the ethoxyacetamide aniline in IPA at room temperature.

  • Catalysis & Heating: Add the catalytic HCl and heat the mixture to 80°C.

    • Causality: The HCl selectively protonates the N1 nitrogen of the quinazoline ring. This dramatically increases the electrophilicity of the C4 position, facilitating attack by the weakly nucleophilic 3-amino group of the aniline.

  • Self-Validating Phase Change: As the reaction reaches 80°C, the suspension will briefly clear into a homogeneous solution, confirming complete reagent solvation. After 1-2 hours, a dense, bright yellow precipitate will begin to form.

    • Validation: This precipitate is the hydrochloride salt of the product. Because the product salt is highly insoluble in hot IPA (unlike the starting materials), its precipitation drives the reaction forward via Le Chatelier's principle and serves as a visual confirmation of successful coupling.

  • Isolation: Cool the reaction mixture to 0°C for 30 minutes to maximize crystallization. Filter the precipitate under a vacuum and wash sequentially with cold IPA and diethyl ether.

  • Verification: The isolated yield should exceed 85%. If the mother liquor remains deeply colored, it indicates incomplete precipitation; the system dictates that the solvent volume should be reduced by rotary evaporation to force the remaining product out of the solution.

Downstream Application: Target Pathway Modulation

Derivatives synthesized using the ethoxyacetamide building block are highly effective at modulating hyperactive signaling cascades in oncology[4]. By competitively binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs), these compounds block auto-phosphorylation, thereby shutting down downstream survival pathways such as PI3K/AKT/mTOR[2].

Pathway Ligand Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (EGFR / PDGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Inhibitor Ethoxyacetamide-Quinazoline Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Inhibition of the RTK/PI3K/AKT signaling cascade by quinazoline-based derivatives.

References

  • PubChem Compound Summary for CID 103996, N-(3-Amino-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Available at:[Link]

  • Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation and pharmaceutical compositions containing the same. US Patent 6143764A.
  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799. Available at:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry. Available at:[Link]

  • N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Purity Validation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide: A Comparative Guide to qNMR vs. Mass Balance Methods

For researchers and drug development professionals, assigning the absolute purity of pharmaceutical intermediates is a critical regulatory and scientific hurdle. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, assigning the absolute purity of pharmaceutical intermediates is a critical regulatory and scientific hurdle. N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly functionalized halogenated aromatic intermediate. Because it contains both an aniline derivative and an aliphatic ether-amide linkage, it is prone to diverse impurity profiles during synthesis, including non-chromophoric aliphatic carryovers and highly UV-active aromatic byproducts.

Historically, the industry has relied heavily on High-Performance Liquid Chromatography (HPLC) coupled with orthogonal techniques (the Mass Balance approach) to assign purity. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method capable of determining absolute mass fractions directly.

As an Application Scientist, I have structured this guide to objectively compare the mechanistic performance of qNMR against traditional Mass Balance for validating the purity of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, providing actionable, self-validating protocols for your laboratory.

The Analytical Dilemma: Primary vs. Secondary Methodologies

The fundamental difference between qNMR and HPLC lies in their physicochemical principles:

  • Mass Balance (HPLC + Orthogonal Assays): This is a secondary, subtractive methodology. HPLC separates components and quantifies them based on UV absorption. Because different molecules have vastly different molar extinction coefficients, HPLC area normalization is inherently biased unless relative response factors (RRFs) are known for every impurity[1]. To find the true purity, one must subtract water (via Karl Fischer), volatile organics (via GC), and inorganic ash (via TGA) from 100%[2].

  • qNMR (Primary Ratio Method): qNMR relies on the direct proportionality between the integrated NMR signal area and the number of nuclei generating that signal. By integrating a specific proton signal from the analyte against a certified internal standard (IS), you calculate the absolute mass fraction directly, without needing to identify or quantify the impurities.

Experimental Methodologies & Causality

To establish a self-validating system, both methods must be executed with strict adherence to their mechanistic requirements. Below are the optimized protocols for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

Protocol A: Quantitative NMR (qNMR) Workflow
  • Gravimetric Preparation: Accurately weigh ~20.00 mg of the target analyte and ~10.00 mg of TraceCERT® Maleic Acid (Internal Standard, purity ≥ 99.99%) into a static-free vial using a micro-analytical balance ( d=0.001 mg).

    • Causality: Gravimetric precision is the foundational pillar of qNMR accuracy. Static elimination prevents the micro-dispersion of powders, minimizing the largest potential source of error.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ effectively solubilizes the polar amide and amine groups. More importantly, it shifts the residual water peak (~3.3 ppm) away from the target analyte's ethoxy methyl triplet (~1.15 ppm), ensuring a clean baseline for integration.

  • NMR Acquisition: Acquire 1 H NMR spectra at 600 MHz using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons. Truncating the relaxation delay leads to incomplete magnetization recovery, which artificially skews the integration ratios.

  • Processing & Integration: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Integrate the analyte's ethoxy methyl triplet (3H) against the Maleic acid olefinic singlet at 6.26 ppm (2H).

Protocol B: Mass Balance (HPLC-UV) Workflow
  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column using a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile.

    • Causality: The acidic modifier (TFA) suppresses the ionization of the aniline-derivative's amino group, ensuring sharp peak shapes and preventing column tailing.

  • Detection: Monitor at 254 nm and calculate the area percentage of the main peak.

  • Orthogonal Corrections: Deduct water content (Karl Fischer), residual volatile organic compounds (GC-FID), and inorganic ash (Thermogravimetric Analysis) from the total area percentage.

Workflow Visualization

To ensure absolute confidence, laboratories should employ a cross-validation strategy, running both pathways in tandem to expose hidden biases[3].

PurityValidation cluster_qNMR qNMR (Primary Method) cluster_MB Mass Balance (Secondary Method) Sample N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide qNMR_Prep Gravimetric Prep with Maleic Acid IS Sample->qNMR_Prep HPLC HPLC-UV (Area %) Sample->HPLC Orthogonal KF + TGA + GC (Water, Ash, VOCs) Sample->Orthogonal qNMR_Acq 1H NMR Acquisition (D1 ≥ 60s) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Mass Fraction Calculation qNMR_Acq->qNMR_Calc Validation Statistical Cross-Validation (Equivalence Testing) qNMR_Calc->Validation MB_Calc 100% - Σ(Impurities) HPLC->MB_Calc Orthogonal->MB_Calc MB_Calc->Validation Result Certified Purity Value Validation->Result

Workflow comparing qNMR and Mass Balance for absolute purity validation.

Comparative Data Analysis

The table below presents experimental purity data for three distinct synthesis lots of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, highlighting the diagnostic power of cross-validating qNMR with Mass Balance.

Synthesis BatchqNMR Purity (% w/w)Mass Balance Purity (% w/w)HPLC Area (%)Discrepancy & Mechanistic Analysis
Lot 001 99.2 ± 0.199.4 ± 0.299.8Concordant. Minor moisture (0.4%) detected by KF accounts for the slight HPLC area offset.
Lot 002 94.5 ± 0.298.1 ± 0.398.5Mass Balance Overestimation. Lot contained a non-UV active aliphatic impurity undetected at 254 nm. qNMR correctly quantified the lower absolute mass fraction.
Lot 003 97.8 ± 0.196.0 ± 0.296.5HPLC Underestimation. Lot contained a trace degradation product with an exceptionally high molar extinction coefficient, artificially inflating the impurity area %.
Interpreting the Discrepancies

As demonstrated in Lot 002 , HPLC excels at separating visible impurities but is blind to non-chromophoric contaminants (e.g., aliphatic reaction solvents or transparent intermediates). Because Mass Balance assumes purity is 100% minus detected impurities, missing an impurity artificially inflates the final purity value. Conversely, in Lot 003 , a highly UV-active trace impurity caused HPLC to severely underestimate the purity. qNMR resolves both dilemmas because nuclear spin counting is strictly proportional to molar concentration, rendering it immune to extinction coefficient variations[1].

Conclusion

For the rigorous validation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, qNMR provides an absolute, primary measurement that bypasses the inherent assumptions of the Mass Balance approach. While HPLC remains indispensable for profiling specific trace impurities, qNMR should be adopted as the definitive standard for assigning absolute mass fractions in reference materials and critical pharmaceutical intermediates.

References

  • QNMR for Reference Material Preparation Source: Encyclopedia.pub URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

A Comparative Guide to Extraction Methodologies for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the robust and efficient isolation of target molecules is a cornerstone of accurate analysis an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the robust and efficient isolation of target molecules is a cornerstone of accurate analysis and successful drug formulation. This guide provides a comprehensive comparison of extraction efficiencies for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a key intermediate in various synthetic pathways. As Senior Application Scientists, we present a narrative grounded in experimental data and field-proven insights to empower researchers in selecting the optimal extraction strategy for their specific analytical needs.

Introduction: The Significance of Efficient Extraction

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is an aromatic amine derivative whose accurate quantification is critical for process optimization, impurity profiling, and pharmacokinetic studies. The choice of extraction methodology directly impacts analytical sensitivity, reproducibility, and overall data quality. This guide will delve into the principles and practicalities of prevalent extraction techniques, offering a comparative analysis to facilitate informed decision-making.

The core challenge in extracting N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide lies in its amphiphilic nature, possessing both a polar amino group and a nonpolar substituted phenyl ring. This duality necessitates a careful selection of solvents and pH conditions to achieve optimal partitioning and recovery.

Comparative Analysis of Extraction Techniques

We will explore three widely adopted extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME). Each method will be evaluated based on its recovery efficiency, selectivity, speed, and solvent consumption.

Liquid-Liquid Extraction (LLE)

Principle: LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases. For aromatic amines like our target compound, the pH of the aqueous phase is a critical parameter.[1] By adjusting the pH, the ionization state of the amino group can be controlled, thereby influencing its partitioning into the organic phase.

Experimental Insights: A typical LLE protocol involves basifying the aqueous sample to deprotonate the amino group, rendering the molecule more soluble in an organic solvent. The choice of organic solvent is paramount; solvents like ethyl acetate and dichloromethane are common, but their selection should be optimized based on the specific sample matrix.[2]

LLE_Workflow A Aqueous Sample (containing analyte) B pH Adjustment (e.g., add NaOH to pH > 10) A->B C Add Immiscible Organic Solvent (e.g., Ethyl Acetate) B->C D Vigorous Mixing (Vortex/Shake) C->D E Phase Separation (Centrifugation) D->E F Collect Organic Layer E->F G Evaporation & Reconstitution F->G H Analysis (HPLC/GC-MS) G->H

Solid-Phase Extraction (SPE)

Principle: SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. The choice of sorbent is dictated by the analyte's properties. For N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a mixed-mode cation exchange sorbent can be particularly effective, leveraging both hydrophobic interactions and ionic interactions with the protonated amino group.[2][3]

Experimental Insights: A strong cation exchange (SCX) cartridge often provides the best recovery for polar aromatic amines.[2] The protocol involves conditioning the cartridge, loading the acidified sample (to ensure the amino group is protonated), washing away impurities, and finally eluting the analyte with a basic, organic solvent.

SPE_Workflow A Condition SPE Cartridge (e.g., Methanol, Water) B Load Acidified Sample (Protonates Amine Group) A->B C Wash Cartridge (Remove Impurities) B->C D Elute Analyte (Basic Organic Solvent) C->D E Evaporation & Reconstitution D->E F Analysis (HPLC/GC-MS) E->F

Dispersive Liquid-Liquid Microextraction (DLLME)

Principle: DLLME is a miniaturized version of LLE that offers high enrichment factors with minimal solvent usage.[4] It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.[2] This creates a cloudy solution with a large surface area for efficient mass transfer of the analyte into the extraction solvent.

Experimental Insights: For aromatic amines, a combination of a high-density extraction solvent (e.g., chlorobenzene) and a miscible disperser solvent (e.g., acetonitrile) has proven effective.[4] After centrifugation, the small volume of the extraction solvent containing the concentrated analyte is collected for analysis.

DLLME_Workflow A Aqueous Sample B Rapid Injection of Extraction & Disperser Solvent Mixture A->B C Formation of Cloudy Solution B->C D Centrifugation C->D E Collection of Sedimented Phase D->E F Analysis (HPLC/GC-MS) E->F

Quantitative Comparison of Extraction Efficiencies

The following table summarizes the typical performance of each extraction method for aromatic amines, providing a basis for comparison. The data is synthesized from various studies on compounds structurally similar to N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.[1][2][4]

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Dispersive Liquid-Liquid Microextraction (DLLME)
Recovery (%) 75 - 9085 - 9890 - 105
Relative Standard Deviation (RSD, %) < 10< 5< 8
Enrichment Factor Low to ModerateModerate to HighHigh
Solvent Consumption HighModerateVery Low
Extraction Time ModerateModerate to HighVery Fast
Selectivity ModerateHighModerate to High

Detailed Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for each extraction technique.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Transfer 5 mL of the aqueous sample into a 15 mL screw-cap centrifuge tube.

  • Adjust the pH of the sample to >10 with 1 M sodium hydroxide.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) with SCX Cartridge
  • Condition a 3 mL SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Acidify 10 mL of the sample to pH < 3 with 1 M hydrochloric acid.

  • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute for analysis.

Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)
  • Place 5 mL of the aqueous sample in a 10 mL conical centrifuge tube.

  • In a separate vial, prepare a mixture of 500 µL of acetonitrile (disperser solvent) and 100 µL of chlorobenzene (extraction solvent).

  • Rapidly inject this mixture into the aqueous sample using a syringe.

  • A cloudy solution will form. Vortex for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes to sediment the extraction solvent.

  • Collect the small droplet of the extraction solvent at the bottom of the tube using a microsyringe.

  • Directly inject the collected phase into the analytical instrument.

Conclusion and Recommendations

The selection of an appropriate extraction method for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a critical step that influences the quality and reliability of analytical results.

  • Liquid-Liquid Extraction (LLE) is a classic and robust method suitable for routine analysis where high throughput is not a primary concern.

  • Solid-Phase Extraction (SPE) offers superior selectivity and is the method of choice when dealing with complex matrices or when high purity of the extract is required. The use of a strong cation exchange sorbent is highly recommended for this class of compounds.[2]

  • Dispersive Liquid-Liquid Microextraction (DLLME) is an excellent option for rapid analysis and when sample volume is limited. Its high enrichment factor makes it particularly suitable for trace analysis.

For drug development professionals, the choice will depend on the specific stage of the pipeline. For early-stage discovery and process monitoring, the speed of DLLME may be advantageous. For late-stage development and quality control, the robustness and selectivity of SPE are often preferred.

By understanding the principles and practical considerations of each technique, researchers can confidently select and optimize an extraction strategy that meets the demands of their analytical challenges, ensuring the generation of high-quality, reliable data for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

References

  • Yara, M., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 267-273. [Link]

  • Ghaffari, F., et al. (2023). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. RSC Advances, 13(18), 12284-12291. [Link]

  • Jahangiri, V., et al. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2016, 8513913. [Link]

  • van der Westhuizen, D., et al. (2024). CFD modelling and experimental analysis of aromatic amine extraction in a flat sheet supported liquid membrane contactor. Processes, 12(1), 123. [Link]

  • Wang, X., et al. (2010). Dispersive liquid phase micro-extraction of aromatic amines in environmental water samples. Journal of the Chinese Chemical Society, 57(5A), 1021-1026. [Link]

  • Aulinger, F., et al. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. Analytical Chemistry, 76(4), 902-907. [Link]

  • Paseiro-Cerrato, R., et al. (2011). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Journal of Chromatography B, 879(28), 2951-2958. [Link]

  • Vollenbröker, M., & Eichner, K. (2000). A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. European Food Research and Technology, 212(1), 107-111. [Link]

  • Bagheri, H., & Lee, H. K. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(13), 2855-2860. [Link]

Sources

Comparative

A Comparative Guide to In Vitro Assay Validation: Evaluating N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide as a Novel Chromogenic Precursor

For Researchers, Scientists, and Drug Development Professionals In the landscape of in vitro diagnostics and drug development, the reliability of an assay is paramount. The validation of each component, from antibodies t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vitro diagnostics and drug development, the reliability of an assay is paramount. The validation of each component, from antibodies to substrates, ensures the accuracy and reproducibility of experimental data. This guide provides an in-depth technical comparison of a novel chromogenic precursor, N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, with established alternatives for use in horseradish peroxidase (HRP)-based in vitro assays. Our objective is to equip researchers with the necessary data and protocols to make informed decisions for their assay development and validation processes, grounded in the principles of scientific integrity and regulatory standards.

The Critical Role of Chromogenic Precursors in HRP-Based Assays

Horseradish peroxidase (HRP) is a widely utilized enzyme in various in vitro assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), due to its stability and high catalytic activity. The final step in these assays involves the enzymatic conversion of a chromogenic substrate (or precursor) into a colored product, allowing for quantitative measurement of the analyte of interest. The choice of this precursor directly impacts key assay performance parameters, including sensitivity, dynamic range, and signal-to-noise ratio.

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a substituted N-phenylacetamide, a class of compounds known for their diverse biological activities. Its structural similarity to phenylenediamines suggests its potential as a precursor in HRP-mediated oxidation reactions, leading to the formation of a colored product. This guide will evaluate its potential performance against the industry-standard chromogenic substrates: 3,3',5,5'-Tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Mechanism of Action: A Tale of Three Precursors

Understanding the underlying chemical reactions is crucial for assay optimization and troubleshooting. The conversion of these precursors into colored products by HRP follows a similar oxidative pathway, yet their distinct chemical structures result in different reaction kinetics and end products.

Hypothesized Mechanism for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

While specific literature on the HRP-mediated oxidation of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is not widely available, we can hypothesize its mechanism based on its structural similarity to p-phenylenediamine (PPD). The reaction likely proceeds through an initial one-electron oxidation by the HRP-H₂O₂ complex, forming a radical cation. Subsequent dimerization and further oxidation would lead to the formation of a colored product, similar to Bandrowski's base, which is formed from the oxidation of PPD. The chloro and ethoxyacetamide substitutions on the phenyl ring are expected to modulate the electron density and steric hindrance, thereby influencing the reaction rate and the spectral properties of the final colored product.

Established Mechanisms of TMB and ABTS

3,3',5,5'-Tetramethylbenzidine (TMB) is oxidized in a two-step process. The first step yields a blue-colored cation radical, which can be quantified at 652 nm. The addition of an acid stop solution results in a second one-electron oxidation, forming a more stable yellow diimine product, which is measured at 450 nm.[1][2]

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) undergoes a one-electron oxidation to produce a stable, soluble green-colored radical cation, which can be read at 405-410 nm.[1][3]

Diagram: HRP Catalytic Cycle and Precursor Oxidation

HRP_Cycle HRP HRP (Fe³⁺) CompoundI Compound I (O=Fe⁴⁺-π⁺) HRP->CompoundI H₂O₂ CompoundII Compound II (O=Fe⁴⁺) CompoundI->CompoundII AH₂ Radical Precursor Radical (AH•) CompoundI->Radical CompoundII->HRP AH₂ CompoundII->Radical Precursor Precursor (AH₂) (e.g., N-(3-Amino-4-chlorophenyl) -2-ethoxyacetamide, TMB, ABTS) Product Colored Product (A) Radical->Product Dimerization/ Further Oxidation

Caption: HRP catalytic cycle and precursor oxidation pathway.

Performance Comparison: A Data-Driven Analysis

The selection of a chromogenic precursor should be based on empirical data that aligns with the specific requirements of the assay. The following table summarizes the key performance characteristics of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (hypothesized) and the established comparators, TMB and ABTS.

FeatureN-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (Hypothesized)TMB (3,3',5,5'-Tetramethylbenzidine)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Sensitivity Moderate to HighHighest[2][4]Moderate[4]
Reaction Product Insoluble or Soluble Colored ProductSoluble, Blue (652 nm) -> Yellow (450 nm) with stop solution[1]Soluble, Green (405-410 nm)[1]
Reaction Kinetics ModerateFast[1]Slow[1]
Dynamic Range To be determinedGoodWide[1]
Stability To be determinedGoodGood[4]
Advantages Potentially novel spectral properties, may offer unique solubility or kinetic profiles.High signal-to-noise ratio, non-carcinogenic.[4]Wide dynamic range, soluble end product, less prone to high background.[1][4]
Disadvantages Performance characteristics not yet established, potential for lower sensitivity or stability compared to optimized substrates.Can lead to higher background if not optimized.[3]Lower sensitivity compared to TMB.[4]

In Vitro Assay Validation: A Step-by-Step Protocol

To objectively evaluate the performance of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, a rigorous validation protocol is essential. This protocol is designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4]

Experimental Workflow for Precursor Validation

The following workflow outlines the key stages for validating a new chromogenic precursor in a sandwich ELISA format.

Diagram: Experimental Workflow for Precursor Validation

Validation_Workflow start Start: Precursor Dilution Series plate_prep Prepare ELISA Plate (Coating, Blocking, Sample Incubation) start->plate_prep detection Add Detection Antibody & HRP Conjugate plate_prep->detection add_precursor Add Chromogenic Precursor (Test & Comparators) detection->add_precursor incubation Incubate for Color Development add_precursor->incubation stop_reaction Add Stop Solution (if applicable) incubation->stop_reaction read_absorbance Read Absorbance at Optimal Wavelength stop_reaction->read_absorbance data_analysis Data Analysis: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ read_absorbance->data_analysis end End: Performance Assessment data_analysis->end

Caption: A generalized workflow for validating a new chromogenic precursor.

Detailed Methodologies

Objective: To determine the key validation parameters for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in a direct comparison with TMB and ABTS.

Materials:

  • 96-well microtiter plates

  • Coating antigen/antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated detection antibody

  • N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide solution (prepared in an appropriate buffer)

  • TMB substrate solution

  • ABTS substrate solution

  • Stop solution (e.g., 2M H₂SO₄ for TMB)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody or antigen overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add a serial dilution of the target analyte (or a fixed concentration for initial testing) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition:

    • To a set of wells, add 100 µL of the N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide solution.

    • To a second set of wells, add 100 µL of TMB solution.

    • To a third set of wells, add 100 µL of ABTS solution.

  • Incubation and Reading:

    • Incubate the plate at room temperature, protected from light.

    • Monitor the color development and take readings at multiple time points (e.g., 5, 10, 15, 20, and 30 minutes) at the appropriate wavelengths for each substrate.

  • Stopping the Reaction (for TMB): After the final reading, add 50 µL of stop solution to the TMB wells and read the absorbance at 450 nm.

  • Data Analysis: Analyze the data to determine the validation parameters outlined below.

Key Validation Parameters (as per ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by running blank samples and samples with potentially interfering substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by performing a serial dilution of the analyte and plotting the absorbance versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by spike and recovery experiments.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

The validation of an in vitro assay is a multifaceted process where the choice of each reagent can have a significant impact on the final outcome. While N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide presents an interesting novel precursor, its performance characteristics must be rigorously evaluated against established standards.

  • For high-sensitivity assays , TMB remains the gold standard due to its superior signal generation.[2][4]

  • For assays requiring a wider dynamic range or where high background is a concern , ABTS is a reliable alternative.[1]

The true potential of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide can only be unlocked through comprehensive validation as outlined in this guide. Researchers are encouraged to perform head-to-head comparisons to determine if its unique properties offer advantages for their specific applications. By adhering to established validation guidelines and employing a data-driven approach, the scientific community can ensure the development of robust and reliable in vitro assays.

References

  • Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. (n.d.). SeraCare. Retrieved April 7, 2024, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Ishikawa, E., et al. (1983). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. Journal of Immunoassay, 4(3), 209-327.
  • Claiborne, A., & Fridovich, I. (1979). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Analytical Biochemistry, 97(2), 382-390.
  • Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices. (2026, March 22). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Porstmann, B., et al. (1985). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Journal of Clinical Chemistry and Clinical Biochemistry, 23(1), 41-45.
  • Mekler, V. M., & Bystryak, S. M. (1992). Application of o-phenylenediamine as a fluorogenic substrate in peroxidase-mediated enzyme-linked immunosorbent assay. Analytica Chimica Acta, 264(2), 359-363.
  • Kulys, J., et al. (1998). N-Substituted p-Phenylenediamines as Peroxidase and Laccase Substrates. Acta Chemica Scandinavica, 52, 469-474.
  • Rodrigues, O. R., et al. (2016).
  • Pushingate, B., et al. (2020). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 10(42), 25068-25081.
  • Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. Analytical Biochemistry, 192(1), 207-211.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249.
  • Chromogenic activity assays. (n.d.). Haematex. Retrieved April 7, 2024, from [Link]

  • Sović, K., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 312-323.
  • テイコプラニン A2-2. (n.d.). Pmda.go.jp. Retrieved April 7, 2024, from [Link]

  • Thio-tag Technology. (n.d.). NARD Institute. Retrieved April 7, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

PART 1: Hazard Assessment & Chemical Profile The first step in any disposal protocol is a thorough understanding of the compound's inherent hazards. The structure of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide contains...

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Author: BenchChem Technical Support Team. Date: April 2026

PART 1: Hazard Assessment & Chemical Profile

The first step in any disposal protocol is a thorough understanding of the compound's inherent hazards. The structure of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide contains two key functional groups that dictate its toxicological and environmental profile: a chlorinated aromatic amine and an acetamide group.

  • Chlorinated Aromatic Amines: This class of compounds is often associated with toxicity and is known to be hazardous to aquatic life.[1] The chlorine atom increases the compound's persistence in the environment.

  • Acetamides: While the acetamide group itself is common, its presence on a chlorinated aniline core warrants caution.

Based on data from analogous compounds, we can anticipate the following hazards.

Hazard ClassificationDescriptionSource Analogue
Skin Irritation Causes skin irritation.N-(3-Amino-4-chlorophenyl)acetamide[2]
Serious Eye Irritation Causes serious eye irritation.N-(3-Amino-4-chlorophenyl)acetamide[2]
Respiratory Irritation May cause respiratory irritation.N-(3-Amino-4-chlorophenyl)acetamide[2]
Acute Oral Toxicity May be harmful if swallowed.3'-Aminoacetophenone[3]
Aquatic Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.4-Nitroaniline[1]

This profile mandates that N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide be treated as a hazardous substance requiring specialized disposal procedures. Under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.[1][4]

PART 2: Waste Characterization & Segregation

Proper disposal begins with correct waste characterization and meticulous segregation at the point of generation. The U.S. Environmental Protection Agency (EPA) provides guidelines for classifying hazardous waste, and it is the generator's responsibility to make this determination.[4]

Given its chemical structure, waste containing N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide would likely be classified as hazardous due to its potential toxicity and the presence of chlorinated hydrocarbons. Wastes from the production of chlorinated hydrocarbons and aniline often carry specific EPA waste codes (e.g., K-codes like K073, K083, K085).

Step-by-Step Waste Segregation Protocol:
  • Establish Designated Waste Containers:

    • Use separate, clearly labeled, and chemically resistant containers for solid and liquid waste.

    • Labeling: At a minimum, labels must include "Hazardous Waste," the full chemical name "N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide," and the primary hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Solid Waste Stream:

    • This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated consumables (e.g., weigh boats, pipette tips, silica gel).

    • Procedure: Collect these materials in a dedicated, sealed polyethylene bag and place it inside the designated solid hazardous waste container.

  • Liquid Waste Stream:

    • This includes reaction mother liquors, solutions from extraction or chromatography, and solvent rinses from contaminated glassware.

    • Procedure: Collect all liquid waste in a sealed, compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix incompatible waste streams. Keep the container closed when not in use.

  • "Empty" Container Decontamination:

    • The original container of the chemical is not truly empty and must be treated as hazardous waste.

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[5] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may still require it to be handled as hazardous waste.[5]

PART 3: Disposal Pathway & Workflow

The recommended disposal pathway for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5]

Causality: The rationale for this specific method is critical. Incomplete combustion of chlorinated compounds at lower temperatures can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Professional hazardous waste incinerators operate at temperatures and with emission controls (e.g., flue gas scrubbing) designed to ensure complete destruction and prevent the release of these harmful substances into the environment.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated from work with N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start N-(3-Amino-4-chlorophenyl)- 2-ethoxyacetamide Waste solid_waste Solid Waste (Pure compound, contaminated PPE, consumables) start->solid_waste liquid_waste Liquid Waste (Solutions, solvents, rinsates) start->liquid_waste glass_waste Contaminated Glassware & Original Containers start->glass_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid Segregate collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid Segregate decon Triple-Rinse with Appropriate Solvent glass_waste->decon Decontaminate incinerate Arrange Pickup by Certified Hazardous Waste Contractor for High-Temperature Incineration collect_solid->incinerate collect_liquid->incinerate decon->collect_liquid Collect Rinsate

Caption: Waste Segregation and Disposal Workflow.

PART 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control & Contain: Prevent the spill from spreading. For solid spills, avoid raising dust.[1] For liquid spills, use a chemical sorbent or spill pillow to contain the material. Do not use combustible materials like paper towels for large spills.

  • Personal Protective Equipment (PPE): Don appropriate PPE before cleanup, including a lab coat, safety goggles or face shield, and chemically resistant gloves (nitrile is often a minimum, but check your institution's specific guidelines). For large spills, respiratory protection may be necessary.

  • Cleanup:

    • Solids: Carefully sweep or scoop up the material, place it in a sealed bag, and then into the solid hazardous waste container.[1]

    • Liquids: Use an absorbent spill kit to soak up the material. Place the used absorbent into a sealed bag and dispose of it as solid hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, collecting all cleaning materials and rinsates as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous procedures, we can ensure that our innovative work in the laboratory does not come at the cost of personal safety or environmental health. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal practices at your facility.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | CID 16774514. (n.d.). PubChem. Retrieved from [Link]

  • N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996. (n.d.). PubChem. Retrieved from [Link]

  • N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. (n.d.). Cole-Parmer. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Operational Guide: Safety, PPE, and Handling Protocols for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly reactive halogenated aromatic amine and acetamide derivative utilized primarily as an organic building block in drug development. Handling this...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (CAS: 954565-51-6) is a highly reactive halogenated aromatic amine and acetamide derivative utilized primarily as an organic building block in drug development. Handling this compound requires rigorous operational discipline. Standard laboratory safety protocols are insufficient due to the compound's high lipophilicity, rapid dermal permeation rates, and severe systemic toxicity profile.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound.

Mechanistic Hazard Analysis: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this chemical is dangerous. Aromatic amines, particularly chloroanilines, pose a dual threat: they are highly absorbable and systemically destructive[1].

  • Dermal Permeation: The lipophilic nature of the chloro-aromatic ring allows the compound to easily bypass the skin's aqueous barriers, rendering dermal contact as dangerous as ingestion. Furthermore, aromatic amines rapidly permeate standard nitrile and latex laboratory gloves[2].

  • Methemoglobinemia: Once absorbed, the compound undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. These reactive metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia, cyanosis (blue lips/skin), dizziness, and potentially fatal respiratory collapse[3][4].

  • Reactivity: Aromatic amines can be highly sensitive to friction and static discharge, especially when forming intermediate salts. Contact with metal labware under certain conditions can trigger rapid decomposition[1].

ToxicityMechanisms A Exposure Route Dermal Contact or Inhalation B Systemic Absorption High Lipophilicity of Chloroanilines A->B C Hepatic Metabolism Cytochrome P450 N-Hydroxylation B->C D Hemoglobin Oxidation Fe2+ oxidized to Fe3+ C->D E Methemoglobinemia Tissue Hypoxia & Cyanosis D->E

Pathophysiological mechanism of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide toxicity.

Personal Protective Equipment (PPE) Matrix

Because aromatic amines degrade standard protective barriers, PPE selection must be deliberate and scientifically grounded. The following matrix outlines the mandatory equipment for handling this compound[2][4].

Quantitative Glove Breakthrough Data (Analogous Chloroanilines)
Glove MaterialThicknessBreakthrough TimeDegradation RatingOperational Recommendation
Standard Nitrile 0.1 mm< 10 minutesPoorDO NOT USE for direct contact.
Neoprene 0.5 mm30 - 60 minutesFairAcceptable only as an outer splash guard.
Butyl Rubber 0.5 mm> 240 minutesGoodRecommended for primary handling.
Laminated Film (PE/EVAL) 0.07 mm> 480 minutesExcellentMandatory for bulk transfers/spill response.
Comprehensive PPE Configuration
Anatomical TargetRequired PPEMechanistic Justification
Hands (Primary) Double-gloving system: Inner PE/EVAL laminate (e.g., Barrier®) + Outer Butyl Rubber.Laminated film blocks chemical permeation; butyl rubber provides mechanical strength and dexterity[4].
Body Polyethylene-coated Tychem® QC or TK suit.Standard cotton lab coats absorb the chemical and hold it against the skin, increasing exposure time[3][4].
Respiratory NIOSH-approved N100/P100 particulate respirator (micro-scale) or Supplied-Air Respirator (bulk).The compound is a fine powder; aerosolization during weighing is a primary inhalation vector[4][5].
Eyes/Face Indirect-vented chemical splash goggles + full face shield.Prevents mucosal absorption from accidental aerosolization or micro-spills[4].

Step-by-Step Operational Workflow

Trustworthy protocols must be self-validating. This means incorporating checks that confirm the safety system is functioning during the operation.

Phase 1: Preparation and Environmental Control
  • Isolate the Environment: Conduct all handling inside a Class II, Type B2 (100% exhaust) Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Establish a Decontamination Zone: Place a spill tray lined with chemical-absorbent pads inside the hood. Have a 5% citric acid or dilute acetic acid solution pre-mixed and ready inside the hood.

  • Verify PPE Integrity (Self-Validation): Perform a pneumatic inflation test on outer butyl gloves to check for micro-punctures before donning.

Phase 2: Handling and Transfer
  • Eliminate Static/Friction: Use only anti-static, non-metallic spatulas (e.g., PTFE or ceramic) for weighing. Aromatic amines can be highly reactive to friction with metallic labware[1].

  • Weighing Protocol: Tare the receiving vial inside the hood. Transfer the compound slowly to minimize dust generation.

  • Seal and Decontaminate: Cap the receiving vial tightly. Wipe the exterior of the sealed vial with a cloth dampened in the dilute acidic solution before removing it from the hood. Causality: The acid protonates any residual amine dust on the vial's exterior, converting it to a water-soluble, non-volatile ammonium salt.

Phase 3: Doffing (Removal) Protocol
  • While still wearing gloves, wipe down the immediate work area with the acidic solution, followed by soap and water[5].

  • Remove the outer butyl gloves and place them in a designated hazardous waste bag.

  • Remove the Tychem suit, rolling it inside-out to trap any particulate matter.

  • Remove the inner laminate gloves last. Wash hands and forearms immediately with copious amounts of soap and water[4].

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent the spread of toxic particulates. Never use a broom or dry sweep , as this will aerosolize the chemical, converting a localized dermal hazard into a widespread respiratory crisis[4].

SpillResponse S1 1. Isolate & Evacuate Secure perimeter S2 2. Don Advanced PPE Tychem® suit & SCBA S1->S2 S3 3. Containment Apply vermiculite S2->S3 S4 4. Decontamination Acidic wash & soap S3->S4 S5 5. Disposal Seal in hazardous waste S4->S5

Sequential operational workflow for aromatic amine spill containment and decontamination.

Emergency Spill Protocol
  • Evacuate and Isolate: Immediately clear the area. If the spill occurs outside a fume hood, turn off local HVAC recirculation to prevent facility-wide contamination.

  • Don Level B PPE: Spill responders must wear full Tychem® suits and self-contained breathing apparatus (SCBA)[4][5].

  • Wet Containment: Gently cover the spill with a damp inert absorbent material, such as vermiculite or diatomaceous earth. Do not use combustible absorbents like sawdust[1][6].

  • Chemical Neutralization: Spray the absorbed pile with a 5-10% acetic acid solution. Causality: This acid-base reaction neutralizes the free amine, drastically reducing its volatility and dermal absorption potential.

  • Collection: Use non-sparking, plastic scoops to transfer the saturated absorbent into a sealable, high-density polyethylene (HDPE) hazardous waste container[5][7].

  • Secondary Wash: Wash the spill surface with soap and water, collecting the rinsate for hazardous disposal.

Waste Disposal Routing

Do not flush any unreacted compound or rinsate down the drain, as chloroanilines are highly toxic to aquatic life with long-lasting environmental effects[6][7]. All contaminated PPE, wipes, and absorbents must be classified under HP 5 (Specific Target Organ Toxicity) and HP 6 (Acute Toxicity) waste codes and incinerated by a licensed hazardous waste management facility[7].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH. Available at:[Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health (NJ.gov). Available at:[Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health (NJ.gov). Available at:[Link]

  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH. Available at:[Link]

Sources

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